6-(tert-Butoxy)-6-oxohexanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)14-9(13)7-5-4-6-8(11)12/h4-7H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOPFBNMUDQLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52221-07-5 | |
| Record name | 6-(tert-butoxy)-6-oxohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(tert-butoxy)-6-oxohexanoic Acid: Synthesis, Characterization, and Applications
Executive Summary: 6-(tert-butoxy)-6-oxohexanoic acid, also known as adipic acid mono-tert-butyl ester, is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, makes it an invaluable building block, particularly as a flexible aliphatic linker. This guide provides a comprehensive overview of its synthesis, purification, in-depth analytical characterization, and key applications, with a focus on its role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Introduction: A Versatile Molecular Scaffold
This compound (Figure 1) is a derivative of adipic acid, a C6 dicarboxylic acid. The strategic differentiation of the two carboxylic acid groups—one as a free acid and the other as a tert-butyl ester—is the cornerstone of its utility. The carboxylic acid provides a reactive handle for amide bond formation, while the tert-butyl ester serves as a robust protecting group for the other terminus, which can be selectively removed under acidic conditions.[1] This orthogonal reactivity allows for its sequential incorporation into complex molecular architectures.
Its primary application lies in its use as a linker, a component that connects two or more distinct molecular entities.[2] In drug development, particularly in the design of PROTACs, linkers are not merely passive spacers. The length, flexibility, and chemical nature of the linker are critical determinants of a PROTAC's efficacy, influencing the formation of the productive ternary complex between the target protein and an E3 ubiquitin ligase, as well as modulating the molecule's overall physicochemical properties like solubility and membrane permeability.[3][4] The six-carbon aliphatic chain of this compound provides a flexible and synthetically accessible scaffold for optimizing these crucial parameters.[5]
Physicochemical and Structural Properties
A thorough understanding of the molecule's properties is essential for its effective application in research and development.
| Property | Value | Source |
| IUPAC Name | 6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | [6] |
| Synonyms | Adipic acid mono-tert-butyl ester | [7] |
| CAS Number | 52221-07-5 | [6] |
| Molecular Formula | C10H18O4 | [6] |
| Molecular Weight | 202.25 g/mol | [6] |
| Physical Form | Liquid or Solid/Semi-solid | [8][9] |
| InChI Key | SNOPFBNMUDQLMF-UHFFFAOYSA-N | [8] |
| SMILES | CC(C)(C)OC(=O)CCCCC(=O)O | [10] |
Synthesis and Purification
The most common and straightforward synthesis of this compound involves the mono-saponification (hydrolysis) of di-tert-butyl adipate. This method leverages the statistical probability of hydrolyzing only one of the two ester groups under controlled conditions.
Synthetic Reaction Scheme
The reaction involves the treatment of a di-ester with a limited amount of a strong base, such as sodium hydroxide.
Caption: Synthesis via mono-saponification of di-tert-butyl adipate.
Step-by-Step Experimental Protocol
This protocol is a representative method for the synthesis.[11]
-
Reaction Setup: Dissolve di-tert-butyl adipate (1 equivalent) in a 1:1 mixture of ethanol and tetrahydrofuran (THF).
-
Saponification: Slowly add an aqueous solution of sodium hydroxide (1 N, 3 equivalents) to the reaction mixture at room temperature.
-
Causality: Using a limited excess of NaOH ensures the reaction proceeds efficiently while minimizing the formation of the di-acid byproduct. The co-solvent system ensures the solubility of both the nonpolar starting material and the polar salt intermediate.
-
-
Monitoring: Stir the reaction vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and perform a liquid-liquid extraction with a nonpolar solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using aqueous hydrochloric acid (1 N).
-
Causality: Acidification protonates the carboxylate salt, rendering the desired product, this compound, water-insoluble and extractable into an organic solvent.
-
-
Extraction: Extract the acidified aqueous phase with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can often be obtained in high purity (e.g., 85% yield) after the work-up.[11] If necessary, further purification can be achieved by flash column chromatography on silica gel.
Purification Workflow
Caption: General workflow for the purification of the title compound.
Analytical Characterization
Confirming the identity and purity of this compound is achieved through standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear signature for the molecule. The most prominent feature is a sharp singlet at approximately 1.48 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group.[11] The methylene protons of the hexanoic acid backbone appear as multiplets between 1.52 and 2.10 ppm.[11]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the quaternary carbon and methyl carbons of the tert-butyl group, the four distinct methylene carbons of the aliphatic chain, and the two carbonyl carbons of the ester and carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum is highly informative for identifying the key functional groups. A very broad absorption is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. Two distinct, strong carbonyl (C=O) stretching absorptions will be present: one for the carboxylic acid (~1710 cm⁻¹) and another for the ester (~1730 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For electrospray ionization (ESI), the expected [M-H]⁻ ion would be observed at m/z 201.11. A characteristic fragmentation pattern is the loss of the tert-butyl group (57 Da) to give a fragment ion.
Applications in Drug Development
The primary role of this compound is as a versatile, bifunctional linker.[12] Its utility is most prominently demonstrated in the synthesis of PROTACs.
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3]
This compound is an ideal starting point for constructing the linker component. The free carboxylic acid can be coupled to an amine-containing POI ligand or E3 ligase ligand via standard peptide coupling reactions. Following this, the tert-butyl ester is deprotected to reveal a new carboxylic acid, which can then be coupled to the second ligand, completing the PROTAC assembly. The six-carbon chain offers significant conformational flexibility, which is often crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.[4]
Caption: Conceptual role as a linker in a PROTAC ternary complex.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.
-
Hazards: It is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[6] It may also be harmful if swallowed.[9]
-
Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[14] Avoid formation of dust and aerosols.[15]
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed. Recommended storage is at room temperature.[8][9]
Conclusion
This compound is a foundational building block for chemists in the pharmaceutical and life sciences sectors. Its straightforward synthesis, orthogonal protecting group strategy, and ideal properties as a flexible linker make it a go-to reagent for constructing complex molecules. Its significant role in the development of PROTACs underscores its importance in advancing modern therapeutic modalities aimed at targeted protein degradation. The detailed synthetic and analytical data provided in this guide serve as a valuable resource for researchers utilizing this versatile compound.
References
- 1. 6-(tert-Butoxy)-6-oxohexanoic NHS ester, 402958-62-7 | BroadPharm [broadpharm.com]
- 2. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. adipic acid mono-tert-butyl ester 95% | CAS: 52221-07-5 | AChemBlock [achemblock.com]
- 8. This compound | 52221-07-5 [sigmaaldrich.com]
- 9. This compound | 52221-07-5 [sigmaaldrich.com]
- 10. PubChemLite - this compound (C10H18O4) [pubchemlite.lcsb.uni.lu]
- 11. 6-tert-butoxy-6-oxohexanoic acid | 52221-07-5 [chemicalbook.com]
- 12. 52221-07-5 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. aaronchem.com [aaronchem.com]
6-(tert-butoxy)-6-oxohexanoic acid CAS number 52221-07-5
An In-Depth Technical Guide to 6-(tert-Butoxy)-6-oxohexanoic Acid (CAS: 52221-07-5): Synthesis, Properties, and Applications in Modern Chemistry
Introduction
This compound, also known as adipic acid mono-tert-butyl ester, is a bifunctional organic compound of significant interest in chemical synthesis, materials science, and drug development. Its structure is deceptively simple: a six-carbon aliphatic backbone derived from adipic acid, with one carboxyl group protected as a tert-butyl ester and the other remaining as a free carboxylic acid. This "mono-protection" strategy imparts a valuable orthogonality, allowing for selective chemical transformations at the free acid terminus while the ester remains inert. The tert-butyl ester itself is a robust protecting group, stable to a wide range of nucleophilic and reducing conditions, yet can be cleanly removed under acidic conditions to liberate the second carboxylic acid.[1] This unique combination of a reactive handle and a cleavable, protected handle makes this compound an essential building block for creating complex molecular architectures, from antibody-drug conjugate linkers to building blocks for novel polymers and prodrugs.[2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications for researchers and development scientists.
Part 1: Physicochemical Properties and Spectroscopic Profile
The physical and chemical characteristics of a compound are foundational to its application. This compound is typically a liquid or low-melting solid at room temperature.[5]
1.1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 52221-07-5 | [5][6][7] |
| Molecular Formula | C₁₀H₁₈O₄ | [2][7] |
| Molecular Weight | 202.25 g/mol | [5][7] |
| IUPAC Name | 6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | [7] |
| Synonyms | Adipic acid mono-tert-butyl ester, Mono-tert-butyl adipate | [6] |
| Appearance | Liquid or low-melting solid/semi-solid | [5] |
| Melting Point | 10 °C | [5][8] |
| Boiling Point | 116 °C @ 1.5 mmHg (1.5 Torr) | [5][8] |
| Storage Conditions | Room temperature, under inert atmosphere, sealed in a dry place | [5] |
1.2: Spectroscopic Signature
Spectroscopic analysis is critical for structure verification and quality control. The key features in the NMR and IR spectra of this compound directly correspond to its functional groups.[9][10]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's aliphatic backbone and the distinct tert-butyl group.
-
~1.45 ppm (singlet, 9H): This strong singlet signal is characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
~1.60-1.75 ppm (multiplet, 4H): This signal arises from the four protons on the two central methylene groups of the adipic acid chain (HOOC-CH₂-CH₂ -CH₂ -CH₂-COOtBu).
-
~2.25 ppm (triplet, 2H): Corresponds to the methylene group adjacent to the tert-butyl ester (HOOC-CH₂-CH₂-CH₂-CH₂ -COOtBu).
-
~2.35 ppm (triplet, 2H): Corresponds to the methylene group adjacent to the free carboxylic acid (HOOC-CH₂ -CH₂-CH₂-CH₂-COOtBu).
-
~11-12 ppm (broad singlet, 1H): This downfield signal is characteristic of the acidic proton of the carboxylic acid (-COOH). Its broadness is due to hydrogen bonding and exchange.
-
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, showing distinct signals for each carbon environment.[11]
-
~24.5 ppm & ~25.5 ppm: Signals for the two central methylene carbons (-CH₂-C H₂-C H₂-CH₂-).
-
~28.0 ppm: A strong signal from the three equivalent methyl carbons of the tert-butyl group.
-
~33.5 ppm & ~34.0 ppm: Signals for the two methylene carbons adjacent to the carbonyls.
-
~80.5 ppm: The quaternary carbon of the tert-butyl group (-C (CH₃)₃).
-
~173.0 ppm: The carbonyl carbon of the tert-butyl ester.
-
~179.0 ppm: The carbonyl carbon of the free carboxylic acid, typically shifted further downfield than the ester.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the two different carbonyl groups.[10][12]
-
~1705 cm⁻¹ (strong, sharp): This absorption corresponds to the C=O stretch of the dimeric carboxylic acid.
-
~1730 cm⁻¹ (strong, sharp): This absorption corresponds to the C=O stretch of the tert-butyl ester.
-
2500-3300 cm⁻¹ (very broad): A characteristic broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid.
-
~2950 cm⁻¹ (medium-strong): C-H stretching vibrations of the aliphatic chain and tert-butyl group.
-
Part 2: Synthesis and Purification
The synthesis of this compound is a classic example of selective protection chemistry. The primary challenge is to differentiate between the two chemically equivalent carboxylic acid groups of adipic acid.
2.1: Causality in Synthetic Strategy
Direct mono-esterification of a symmetric dicarboxylic acid like adipic acid is notoriously difficult.[13] Attempting to react adipic acid with one equivalent of a tert-butylating agent will typically yield a statistical mixture of unreacted diacid, the desired monoester, and the undesired diester. Separating these components can be inefficient. Therefore, a more controlled and higher-yielding strategy involves a protection-deprotection sequence, as outlined in Method A below.
2.2: Synthetic Workflow Diagram
References
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. 52221-07-5 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. 6-(tert-Butoxy)-6-oxohexanoic NHS ester, 402958-62-7 | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyl-hexanedioic acid | 52221-07-5 [sigmaaldrich.com]
- 6. 6-tert-butoxy-6-oxohexanoic acid | 52221-07-5 [chemicalbook.com]
- 7. This compound | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 52221-07-5 | CAS DataBase [m.chemicalbook.com]
- 9. lehigh.edu [lehigh.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bmse000351 Hexanoic Acid at BMRB [bmrb.io]
- 12. youtube.com [youtube.com]
- 13. sphinxsai.com [sphinxsai.com]
6-(tert-butoxy)-6-oxohexanoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 6-(tert-butoxy)-6-oxohexanoic Acid
Executive Summary
This compound, also known as adipic acid mono-tert-butyl ester, is a bifunctional organic molecule of significant interest in chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its structure incorporates a terminal carboxylic acid and a tert-butyl ester, affording it unique reactivity and utility as a linker or building block. This guide provides a comprehensive overview of its core physical and chemical properties, offering field-proven insights and detailed experimental protocols for its characterization. The data herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their respective applications.
Introduction and Scientific Context
The strategic importance of this compound lies in its dual functionality. The carboxylic acid provides a reactive handle for amide bond formation, esterification, or salt formation, while the sterically hindered tert-butyl ester serves as a robust protecting group for the second carboxylic acid function of the parent adipic acid molecule. This protecting group is stable to a wide range of nucleophilic and basic conditions but can be selectively removed under acidic conditions, making it an invaluable tool in multi-step organic synthesis. Understanding its physical properties is paramount for its proper handling, reaction optimization, purification, and storage.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation of all subsequent experimental work.
-
IUPAC Name: 6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid[2]
-
Common Synonyms: Adipic acid mono-tert-butyl ester, 5-tert-butoxycarbonylpentanoic acid, Hexanedioic acid mono-tert-butyl ester[1]
Molecular Structure Diagram
The diagram below illustrates the atomic connectivity and key functional groups of the molecule.
Caption: Molecular structure of this compound.
Physicochemical Properties
The bulk physical properties dictate the state and behavior of the compound under various conditions. These values are critical for process design, purification, and formulation.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid or low-melting solid | [4][5] |
| Melting Point | 10 °C | [5] |
| Boiling Point | 116 °C at 1.5 Torr | [5] |
| Density (Predicted) | 1.054 ± 0.06 g/cm³ | [4][5] |
| pKa (Predicted) | 4.69 ± 0.10 | [4][5] |
Expert Insights: The low melting point of 10 °C means this compound can exist as either a liquid or a solid at ambient laboratory temperatures, a crucial consideration for handling and accurate measurement. The boiling point is reported under reduced pressure, which strongly suggests that the molecule is susceptible to decomposition at its atmospheric boiling point. Therefore, purification by distillation must be performed under vacuum. The predicted pKa is typical for a medium-chain carboxylic acid, indicating it will be deprotonated and water-soluble at neutral or basic pH.
Solubility Profile
-
Organic Solvents: Highly soluble in a wide range of polar organic solvents, including dichloromethane, chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. Also soluble in alcohols like ethanol and methanol.
-
Aqueous Solvents: Sparingly soluble in neutral or acidic water. Its solubility increases significantly in basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the formation of the corresponding carboxylate salt.
-
Non-polar Solvents: Limited solubility in non-polar solvents such as hexanes or petroleum ether. This property is often exploited during purification to precipitate the compound from a more polar solution.
Spectral Data and Structural Elucidation
Spectroscopic analysis is essential for confirming the identity, purity, and structure of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides a definitive map of the proton environments within the molecule.
-
Reported Data: ¹H NMR (C₆D₆, δ, ppm): 1.48 (s, 9H, C(CH₃)₃), 1.52 (m, 4H, -(CH₂)₂-), 2.05-2.10 (m, 4H, 2 x -CH₂COO-).[4][5]
Interpretation:
-
δ 1.48 (singlet, 9H): This signal is characteristic of the nine equivalent protons of the tert-butyl group. Its singlet nature confirms the absence of adjacent protons.
-
δ 1.52 (multiplet, 4H): These are the protons on the two central methylene groups (C3 and C4) of the hexanoic acid chain.
-
δ 2.05-2.10 (multiplet, 4H): These signals correspond to the two methylene groups adjacent to the carbonyls (C2 and C5). They are shifted downfield due to the electron-withdrawing effect of the carbonyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.
Predicted Absorptions:
-
~2500-3300 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretch of the carboxylic acid dimer.
-
~1735 cm⁻¹ (strong): Sharp, strong absorption from the C=O stretch of the tert-butyl ester.
-
~1710 cm⁻¹ (strong): Strong absorption from the C=O stretch of the carboxylic acid.
-
~2850-2980 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.
Expert Rationale: The presence of two distinct carbonyl peaks is expected due to the different electronic environments of the ester and the carboxylic acid. The broadness of the O-H stretch is a hallmark of the hydrogen bonding associated with carboxylic acids.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure.
Predicted Fragmentation Pattern (Electron Impact, EI):
-
Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight of the compound.[2]
-
Base Peak (M-57): A very prominent peak at m/z = 145. This corresponds to the loss of a tert-butyl cation ([C(CH₃)₃]⁺, m/z = 57), a highly characteristic and stabilizing fragmentation pathway for tert-butyl esters.
Caption: Key fragmentation pathway for this compound in MS.
Experimental Protocols for Physical Property Determination
The following protocols describe standard, reliable methods for verifying the key physical properties of this compound.
Workflow for Physicochemical Characterization
Caption: Logical workflow for the experimental characterization of the title compound.
Protocol: Melting Point Determination
-
Preparation: Ensure the sample is completely dry and free of solvent. If the sample is a liquid at room temperature, cool it in an ice bath until it solidifies.
-
Loading: Crush a small amount of the solidified sample into a fine powder. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height).
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to about 5 °C, then slow the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A narrow range indicates high purity.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) to the NMR tube. Chloroform-d (CDCl₃) is a standard choice.
-
Dissolution: Cap the tube and invert it several times to ensure the sample is fully dissolved.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum according to standard instrument parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Analysis: Integrate the signals and analyze the chemical shifts and splitting patterns to confirm the structure. The integration ratio should correspond to 9:4:4 for the tert-butyl, central methylenes, and alpha-methylenes, respectively.
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
GHS Pictogram: GHS07 (Exclamation Mark)[6]
-
Hazard Statements:
-
Precautionary Measures:
-
Storage:
Conclusion
This compound is a versatile synthetic intermediate whose physical properties are well-defined. Its character as a low-melting solid or liquid, its thermal sensitivity requiring vacuum distillation, and its characteristic spectral signatures provide a clear roadmap for its use in research and development. By understanding and applying the principles and protocols outlined in this guide, scientists can confidently handle, characterize, and implement this valuable compound in their synthetic strategies.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 52221-07-5 [sigmaaldrich.com]
- 4. 6-tert-butoxy-6-oxohexanoic acid | 52221-07-5 [chemicalbook.com]
- 5. 6-tert-butoxy-6-oxohexanoic acid CAS#: 52221-07-5 [m.chemicalbook.com]
- 6. 52221-07-5 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Introduction: The Strategic Importance of Mono-tert-butyl Adipate
An In-Depth Technical Guide to the Synthesis of Mono-tert-butyl Adipate
Mono-tert-butyl adipate, or 6-(tert-butoxy)-6-oxohexanoic acid, is a valuable bifunctional molecule widely employed as a key intermediate in organic synthesis.[1] Its utility spans the synthesis of pharmaceuticals, high-performance polymers, and specialty chemicals.[2] The compound features a terminal carboxylic acid available for further modification and a sterically hindered tert-butyl ester group, which serves as a robust protecting group that can be selectively removed under acidic conditions.
The primary challenge in the synthesis of mono-tert-butyl adipate lies in achieving high selectivity. Adipic acid is a symmetric C6 dicarboxylic acid, and reactions with tert-butylating agents can readily lead to the formation of the undesired di-tert-butyl adipate, alongside unreacted starting material. This guide provides an in-depth exploration of the core principles and field-proven protocols for the selective mono-esterification of adipic acid, designed for researchers and drug development professionals seeking to master this synthesis.
Core Principles: Navigating the Selectivity Challenge
The selective synthesis of a monoester from a symmetric dicarboxylic acid is a classic challenge in organic chemistry. The two carboxylic acid groups have identical reactivity, making statistical product distribution (a 1:2:1 ratio of diacid:monoester:diester under ideal conditions) a significant hurdle. Achieving high monoester yield requires exploiting subtle differences in reactivity or employing strategic synthetic design.
The key to selectivity often lies in leveraging the steric bulk of the tert-butyl group. Once one carboxylic acid is esterified, the bulky tert-butyl group can sterically hinder the approach of reagents to the second carboxylic acid, slowing the rate of the second esterification. Furthermore, modern methods can differentiate the two acid groups by creating a transient, sterically shielded intermediate.[3][4]
This guide will detail three robust methods that employ different strategies to overcome this challenge:
-
Direct Catalytic Esterification with Isobutylene: An industrially scalable method using a gaseous reagent and a solid-phase catalyst.
-
Selective Activation with Trifluoroacetic Anhydride (TFAA) and LiCl: A modern, high-selectivity method that differentiates the carboxylic acids through ionic interaction.
-
Two-Step Synthesis via Di-esterification and Selective Hydrolysis: A classic strategic approach involving the formation and subsequent selective cleavage of the diester.
Method A: Direct Acid-Catalyzed Esterification with Isobutylene
This method represents a direct and atom-economical approach where adipic acid is reacted with isobutylene gas in the presence of a strong acid catalyst. The use of a solid acid catalyst, such as a cation-exchange resin (e.g., Amberlyst-15), simplifies purification and catalyst recycling, making it an environmentally conscious choice.[5]
Causality of Experimental Choices:
-
Catalyst: A strong acid catalyst is required to protonate the isobutylene, generating the tert-butyl cation, which is the reactive electrophile. Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, provides a high concentration of acidic sites and is easily removed by filtration, preventing contamination of the product.[5]
-
Reagent: Isobutylene is a cost-effective source of the tert-butyl group. As a gas, its addition can be precisely controlled.
-
Solvent: A non-polar aprotic solvent like methyl tert-butyl ether (MTBE) or tert-butyl acetate is used. It solubilizes the adipic acid to an extent and is compatible with the reaction conditions.[5]
-
Temperature Control: The reaction is initiated at low temperatures (-20 to -10 °C) during the introduction of isobutylene to control the exothermic reaction and prevent unwanted side reactions, such as the polymerization of isobutylene. The temperature is then raised to facilitate the esterification.[5]
Reaction Workflow: Method A
Caption: Experimental workflow for direct esterification using a solid acid catalyst.
Experimental Protocol: Method A
-
Catalyst Pre-treatment: Wash Amberlyst-15 strong acid cation exchange resin with methanol multiple times until the washings are clear. Soak the resin in a 5% HCl-methanol solution for 24 hours. Filter, wash the resin with methanol until neutral, and dry in a vacuum oven for 4-5 hours.[5]
-
Reaction Setup: To a pressure-rated reactor equipped with a magnetic stirrer, gas inlet, and thermometer, add adipic acid (1 equivalent) and a suitable solvent (e.g., methyl tert-butyl ether, 3-5 times the weight of adipic acid).[5]
-
Catalyst Addition: Add the pre-treated Amberlyst-15 catalyst (4-8% by weight of the adipic acid).[5]
-
Isobutylene Introduction: Cool the suspension to between -20 °C and -10 °C. Introduce isobutylene gas (1.0-1.2 equivalents) into the reactor while maintaining the low temperature.
-
Reaction: Seal the reactor and allow it to warm to room temperature (e.g., 20-25 °C). Stir the mixture for 40-60 hours.[5]
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), filter the reaction mixture to recover the catalyst. The catalyst can be washed with fresh solvent and reused.
-
Purification: Wash the filtrate with a saturated aqueous NaCl solution. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude mono-tert-butyl adipate by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexanes gradient) to separate it from unreacted adipic acid and the di-tert-butyl adipate byproduct.
Quantitative Data Summary: Method A
| Parameter | Value/Condition | Rationale |
| Adipic Acid:Isobutylene | 1 : 1.0-1.2 (molar ratio) | A slight excess of isobutylene ensures complete reaction of the limiting reagent. |
| Catalyst Loading | 4-8 wt% (of adipic acid) | Balances reaction rate with cost and ease of handling.[5] |
| Temperature | -20 °C (introduction), 20-25 °C (reaction) | Low initial temperature for controlled gas addition; ambient for reaction.[5] |
| Reaction Time | 40-60 hours | Sufficient time to achieve equilibrium and maximize monoester formation.[5] |
| Typical Yield | 60-75% | Good yield for a direct, one-step process. |
| Purity (Post-Purification) | >98% | Achievable with standard purification techniques. |
Method B: Selective Activation with TFAA and LiCl
A recently developed and highly efficient method utilizes trifluoroacetic anhydride (TFAA) as an activating agent and lithium chloride (LiCl) as a selectivity-inducing additive.[3][4] This protocol is particularly effective for achieving high mono-esterification selectivity.
Causality of Experimental Choices:
-
TFAA (Trifluoroacetic Anhydride): TFAA reacts with a carboxylic acid to form a mixed anhydride. This intermediate is highly activated towards nucleophilic attack by tert-butanol.
-
LiCl (Lithium Chloride): This is the critical component for selectivity. Mechanistic studies suggest that the chloride ion coordinates to one of the carboxylic acid groups, forming a lithium carboxylate. This "shielding" effect deactivates one end of the adipic acid molecule, directing the TFAA activation and subsequent esterification to the other, unprotected end.[3][4]
-
tert-Butanol: Serves as both the nucleophile and the source of the tert-butyl group. It is used in excess to drive the reaction.
-
Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) is suitable for solubilizing the reagents and intermediates.
Reaction Scheme: Method B
Caption: Proposed mechanism for LiCl-driven selective mono-esterification.
Experimental Protocol: Method B
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend adipic acid (1 equivalent) and LiCl (1.1 equivalents) in anhydrous THF.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add TFAA (1.1 equivalents) dropwise over 15 minutes. Stir the mixture at 0 °C for 1 hour.
-
Esterification: Add tert-butanol (3-5 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with saturated aqueous NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure mono-tert-butyl adipate.
Quantitative Data Summary: Method B
| Parameter | Value/Condition | Rationale |
| Adipic Acid:LiCl:TFAA | 1 : 1.1 : 1.1 (molar ratio) | Slight excess of LiCl and TFAA ensures complete shielding and activation.[3] |
| tert-Butanol | 3-5 equivalents | Used in excess to act as both reagent and co-solvent, driving the reaction forward. |
| Temperature | 0 °C (activation), RT (reaction) | Controlled activation at low temperature, followed by reaction at ambient temperature. |
| Reaction Time | 12-24 hours | Allows for complete conversion of the activated intermediate. |
| Typical Yield | >85% | High yield due to excellent selectivity.[3] |
| Purity (Post-Purification) | >99% | The high selectivity simplifies purification. |
Method C: Two-Step Synthesis via Selective Hydrolysis
This strategy involves first synthesizing di-tert-butyl adipate, which is a straightforward process, and then selectively hydrolyzing one of the two ester groups. The selectivity in the hydrolysis step is achieved by using a stoichiometric amount of a strong base at a controlled temperature.
Causality of Experimental Choices:
-
Step 1 (Di-esterification): Using an excess of a tert-butylating agent (e.g., BOC anhydride with a DMAP catalyst) drives the reaction to completion, forming the di-ester. This simplifies the initial purification as the main product is the symmetrical diester.[6]
-
Step 2 (Selective Hydrolysis): Using exactly one equivalent of a strong base, such as potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH), at a reduced temperature allows for the cleavage of one ester group while minimizing the attack on the second. The mono-anion of the product is less susceptible to further hydrolysis than the neutral diester.
-
Solvent System: A mixture of an organic solvent like THF and water is often used to solubilize both the non-polar diester and the base.
Experimental Protocol: Method C
Part 1: Synthesis of Di-tert-butyl Adipate
-
Reaction Setup: In a round-bottom flask, dissolve adipic acid (1 equivalent) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in tert-butanol (used as solvent).
-
Reagent Addition: Cool the solution to 0-5 °C. Slowly add di-tert-butyl dicarbonate (BOC anhydride, 2.5 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to 30 °C and stir for 10-12 hours.[6]
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with dilute HCl, water, and saturated NaCl solution. Dry over Na₂SO₄, filter, and concentrate to yield crude di-tert-butyl adipate, which can be used directly in the next step.
Part 2: Selective Hydrolysis
-
Reaction Setup: Dissolve the crude di-tert-butyl adipate (1 equivalent) in tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 15 °C. Add a solution of potassium tert-butoxide (1.0 equivalent) in THF dropwise.[6]
-
Reaction: Seal the flask and stir at a controlled temperature (e.g., 15-20 °C) for 10-12 hours.[6]
-
Work-up: Remove the THF under reduced pressure. Dissolve the residue in water.
-
Purification: Wash the aqueous solution with DCM or ether to remove any unreacted diester.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl to a pH of ~3-4.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated NaCl solution, dry over MgSO₄, filter, and concentrate under reduced pressure to yield mono-tert-butyl adipate.
Quantitative Data Summary: Method C
| Parameter | Value/Condition | Rationale |
| Step 1: Di-esterification | ||
| Adipic Acid:BOC Anhydride | 1 : 2.5 (molar ratio) | Excess BOC anhydride ensures complete conversion to the diester.[6] |
| Step 2: Hydrolysis | ||
| Diester:Base (KOtBu) | 1 : 1.0 (molar ratio) | Stoichiometric control is critical for selective mono-hydrolysis.[6] |
| Temperature | 15-20 °C | Lower temperature enhances selectivity by slowing the rate of the second hydrolysis. |
| Overall Yield | ~70% | Good yield over two steps.[6] |
| Purity (Post-Purification) | >98% | The aqueous work-up provides an effective means of separation. |
Comparative Analysis of Synthesis Routes
| Feature | Method A (Direct w/ Isobutylene) | Method B (TFAA/LiCl Activation) | Method C (Selective Hydrolysis) |
| Selectivity | Moderate to Good | Excellent | Good |
| Yield | Good (60-75%) | Excellent (>85%) | Good (~70%) |
| Number of Steps | 1 | 1 | 2 |
| Reagent Cost | Low (Isobutylene is cheap) | High (TFAA is expensive) | Moderate (BOC Anhydride) |
| Scalability | Excellent | Moderate | Good |
| Key Advantage | Cost-effective, scalable | Highest selectivity and yield | Robust, classic strategy |
| Key Disadvantage | Requires pressure equipment | Expensive reagents | Two-step process |
Characterization
Confirmation of the successful synthesis and purity of mono-tert-butyl adipate is typically achieved through standard analytical techniques:
-
¹H NMR: Will show a characteristic singlet at ~1.45 ppm corresponding to the 9 protons of the tert-butyl group, along with multiplets for the methylene protons of the adipate backbone. The carboxylic acid proton will appear as a broad singlet far downfield.
-
¹³C NMR: Will show the carbonyl carbon of the ester at ~173 ppm and the carbonyl of the carboxylic acid at ~178-180 ppm. The quaternary carbon of the tert-butyl group appears around 80 ppm, and the methyl carbons around 28 ppm.[7]
-
FT-IR: Will display a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹) and two distinct C=O stretches: one for the ester (~1730 cm⁻¹) and one for the carboxylic acid (~1710 cm⁻¹).
-
Mass Spectrometry (MS): ESI-MS in negative mode will show the [M-H]⁻ ion.
Conclusion
The synthesis of mono-tert-butyl adipate is a solvable yet nuanced challenge that hinges on controlling selectivity. For large-scale, cost-sensitive applications, direct esterification with isobutylene using a solid acid catalyst (Method A) remains a compelling option. For laboratory-scale synthesis where the highest possible yield and purity are paramount, the modern TFAA/LiCl activation method (Method B) offers unparalleled selectivity. The two-step hydrolysis route (Method C) provides a reliable and robust alternative that leverages fundamental principles of reactivity and stoichiometry. The choice of protocol ultimately depends on the specific requirements of the researcher, balancing factors of scale, cost, available equipment, and desired purity.
References
- 1. adipic acid mono-tert-butyl ester 95% | CAS: 52221-07-5 | AChemBlock [achemblock.com]
- 2. 3-Tert butyladipic acid | CAS 10347-88-3 | Connect Chemicals [connectchemicals.com]
- 3. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]
- 6. Method for synthesizing trans-1, 4-cyclic mono-tert-butyl adipate - Eureka | Patsnap [eureka.patsnap.com]
- 7. rsc.org [rsc.org]
The Solubility Profile of 6-(tert-Butoxy)-6-oxohexanoic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-(tert-butoxy)-6-oxohexanoic acid (also known as adipic acid mono-tert-butyl ester), a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the physicochemical properties influencing solubility, offers a theoretical framework for predicting its behavior in diverse organic solvents, and presents robust, step-by-step protocols for empirical solubility determination. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.
Introduction: Understanding the Molecule
This compound, with a molecular formula of C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol , is a bifunctional organic molecule.[1] Its structure is characterized by a six-carbon aliphatic chain, terminated by a carboxylic acid group at one end and a tert-butyl ester at the other. This unique architecture imparts a distinct polarity profile, influencing its interactions with various solvents. The bulky tert-butyl group provides steric hindrance, which can affect reaction kinetics and solubility, while the carboxylic acid moiety offers a site for hydrogen bonding and acid-base chemistry.[2] The physical form of the compound is typically a solid or semi-solid.
The solubility of this compound is a critical parameter in its application. In organic synthesis, achieving a homogeneous reaction medium is often essential for optimal yield and purity. In drug development and formulation, solubility directly impacts bioavailability and the choice of delivery vehicle. This guide will, therefore, provide the foundational knowledge required to effectively manage and utilize this compound in a laboratory and developmental setting.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible. The polarity of this compound is complex, arising from the interplay of its constituent functional groups.
-
Carboxylic Acid Group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents such as alcohols.
-
tert-Butyl Ester Group (-COOC(CH₃)₃): The ester group is polar but aprotic. The bulky and non-polar tert-butyl group, however, contributes significant lipophilic character to the molecule, enhancing its solubility in non-polar to moderately polar aprotic solvents.
-
Aliphatic Chain (-(CH₂)₄-): The four-carbon methylene chain is non-polar and contributes to the overall lipophilicity of the molecule.
The interplay between the hydrophilic carboxylic acid head and the lipophilic tert-butyl ester tail suggests that this compound will exhibit a broad, but nuanced, solubility profile.
References
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 6-(tert-butoxy)-6-oxohexanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Structural Elucidation via Nuclear Magnetic Resonance
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic compounds. For a molecule such as 6-(tert-butoxy)-6-oxohexanoic acid, which incorporates both a carboxylic acid and a sterically hindered tert-butyl ester, ¹H NMR provides a detailed roadmap of its proton environments. This guide offers an in-depth analysis of the predicted ¹H NMR spectrum of this molecule, explains the rationale behind the spectral features, and provides a robust protocol for acquiring high-quality data. The asymmetric nature of this adipic acid derivative results in a distinct and informative spectrum, crucial for confirming its identity and purity in synthetic and developmental workflows.
The core value of ¹H NMR lies in its ability to report on three fundamental properties:
-
Chemical Shift (δ): The position of a signal, which indicates the electronic environment of a proton.
-
Integration: The area under a signal, proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The splitting of a signal into multiple lines, which reveals information about adjacent protons.
Understanding these principles is paramount to interpreting the spectrum of this compound, a molecule with five chemically distinct proton environments.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure of this compound dictates a predictable yet nuanced ¹H NMR spectrum. The presence of two electron-withdrawing carbonyl groups at opposite ends of a four-carbon aliphatic chain, along with the unique tert-butyl group, allows for a full assignment of all proton signals.
Below is a logical diagram illustrating the unique proton environments of the molecule, which will be referenced in the subsequent analysis.
Caption: Molecular structure and proton labeling scheme.
Predicted ¹H NMR Data Summary
The following table summarizes the expected signals for this compound in a standard deuterated solvent like CDCl₃, referenced to TMS at 0.00 ppm.
| Signal Label | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Hf | -COOH | 1H | 10.0 - 12.0 | Broad Singlet (br s) |
| Ha | -C(=O)CH₂- | 2H | ~2.38 | Triplet (t) |
| Hd | -CH₂C(=O)O- | 2H | ~2.35 | Triplet (t) |
| Hb, Hc | -CH₂CH₂- | 4H | ~1.65 - 1.75 | Multiplet (m) |
| He | -C(CH₃)₃ | 9H | ~1.45 | Singlet (s) |
Signal-by-Signal Justification
-
Hf (Carboxylic Acid Proton, δ 10.0 - 12.0 ppm): The proton of the carboxylic acid is the most deshielded in the molecule.[1] Its position far downfield is a result of the strong electron-withdrawing effect of the two oxygen atoms and magnetic anisotropy of the carbonyl group.[1] This signal is characteristically broad due to hydrogen bonding and chemical exchange.[1][2] A key validation step is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum; the H-D exchange will cause this signal to disappear.[2]
-
Ha & Hd (Methylene Protons Alpha to Carbonyls, δ ~2.35-2.38 ppm): The two methylene groups adjacent to the carbonyls (Hₐ and Hₔ) are deshielded due to the inductive electron-withdrawing effect of the C=O group.[1][2] Their chemical shifts are expected to be very similar. Drawing analogy from monomethyl adipate, the protons alpha to the acid and alpha to the ester appear at ~2.36 and ~2.38 ppm, respectively.[3][4] Both signals are predicted to be triplets, as each is coupled to only one adjacent methylene group (Hₑ and H꜀, respectively), following the n+1 rule (2 neighboring protons + 1 = 3 peaks).
-
Hb & Hc (Central Methylene Protons, δ ~1.65 - 1.75 ppm): The methylene groups at the center of the aliphatic chain (Hₑ and H꜀) are further from the deshielding carbonyl groups and thus resonate at a higher field (further upfield).[5] These protons are coupled to the protons on both adjacent methylene groups, which would result in a more complex splitting pattern. Due to their similar chemical environments, their signals are likely to overlap, appearing as a single, broad multiplet integrating to 4H. For adipic acid itself, these central protons appear around 1.5-1.7 ppm.[6][7]
-
He (tert-Butyl Protons, δ ~1.45 ppm): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. This results in a single, sharp signal (a singlet) with a large integration value of 9H.[8] The chemical shift for protons of a tert-butyl group attached to an ester oxygen is characteristically found in the 1.4-1.5 ppm range.[9] This prominent singlet is often a hallmark of molecules containing this functional group.[8]
Experimental Protocol for Spectrum Acquisition
Acquiring a high-resolution, artifact-free spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for accuracy and reproducibility.
Step 1: Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves many organic compounds and has a well-defined residual solvent peak at δ 7.26 ppm. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with a residual peak at δ 2.50 ppm.
-
Concentration: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). If not present, a small, known amount can be added.
-
Dissolution: Cap the tube and gently invert it several times to fully dissolve the sample. A brief sonication can be used if necessary.
Step 2: NMR Spectrometer Setup & Data Acquisition
This workflow assumes a modern Fourier Transform NMR spectrometer (e.g., 400-600 MHz).
Caption: Standard ¹H NMR acquisition workflow.
-
Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
Parameter Optimization:
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for nearly complete relaxation of the protons, ensuring accurate integration.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds provides adequate digital resolution.
-
-
Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID), which is the raw time-domain signal.
Step 3: Data Processing
-
Fourier Transform (FT): The FID is converted from the time domain to the frequency domain, yielding the recognizable NMR spectrum.
-
Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.
-
Referencing: The spectrum is calibrated by setting the TMS peak to δ 0.00 ppm or the residual solvent peak (e.g., CDCl₃) to δ 7.26 ppm.
-
Integration: The area under each distinct signal is calculated. It is customary to set the integration of a well-resolved signal from a known number of protons (e.g., the 9H singlet of the tert-butyl group) to its integer value and normalize the other integrals accordingly.
Conclusion
The ¹H NMR spectrum of this compound is a powerful fingerprint of its molecular structure. Each signal, from the broad downfield singlet of the carboxylic acid to the prominent upfield singlet of the tert-butyl group, provides unambiguous evidence for the compound's identity. The distinct triplets and central multiplet of the aliphatic backbone further confirm the connectivity. By following the detailed analytical approach and experimental protocols outlined in this guide, researchers can confidently acquire, interpret, and validate the structure of this molecule, ensuring data integrity for applications in synthesis, quality control, and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. Monomethyl adipate(627-91-8) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. hil3_sln.html [ursula.chem.yale.edu]
- 6. Adipic acid(124-04-9) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. tert-Butyl 6-oxohexanoate | Benchchem [benchchem.com]
The Technical Compendium on Adipic Acid Mono-tert-butyl Ester: A Keystone Reagent in Modern Drug Development
Abstract
Adipic acid mono-tert-butyl ester, a heterobifunctional molecule of significant interest, serves as a critical building block in the fields of medicinal chemistry and materials science. Its unique architecture, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, allows for controlled, sequential chemical modifications. This guide provides an in-depth examination of its core physicochemical properties, validated synthesis and purification protocols, comprehensive analytical characterization, and pivotal applications, particularly its role as a versatile linker in the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's capabilities in their work.
Core Physicochemical Properties
Adipic acid mono-tert-butyl ester, with the IUPAC name 6-(tert-butoxy)-6-oxohexanoic acid, is a derivative of the C6 dicarboxylic acid, adipic acid. The introduction of a single tert-butyl ester group fundamentally alters the molecule's reactivity profile. One carboxyl group is rendered unreactive or "protected" by the bulky tert-butyl group, which can be selectively removed under specific acidic conditions. This leaves the terminal carboxylic acid available for a wide range of coupling reactions. This bifunctionality is the cornerstone of its utility.
Table 1: Physicochemical and Identification Data for Adipic Acid Mono-tert-butyl Ester
| Property | Value | Source |
| Molecular Weight | 202.25 g/mol | --INVALID-LINK--[1] |
| Molecular Formula | C₁₀H₁₈O₄ | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 52221-07-5 | --INVALID-LINK--[1] |
| Canonical SMILES | O=C(OC(C)(C)C)CCCCC(O)=O | --INVALID-LINK--[1] |
| Appearance | Typically a solid or oil | General Chemical Properties |
Synthesis and Purification: A Validated Protocol
The selective mono-esterification of a symmetric dicarboxylic acid like adipic acid presents a significant chemical challenge. Direct esterification with tert-butanol is often difficult due to the alcohol's high reactivity towards dehydration in acidic conditions. A more controlled and reliable method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). This approach offers high selectivity for the mono-esterified product.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for the mono-tert-butylation of dicarboxylic acids.
Objective: To synthesize Adipic Acid Mono-tert-butyl Ester with high purity.
Materials:
-
Adipic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
tert-Butanol (as solvent)
-
Toluene (as co-solvent)
-
Dichloromethane (DCM)
-
5% Phosphoric Acid solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add adipic acid (1.0 eq), tert-butanol, and toluene.
-
Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the mixture. Stir until all solids are dissolved.
-
Initiation: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the adipic acid spot.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dilute the residue with dichloromethane (DCM).
-
Wash the organic layer sequentially with water, 5% phosphoric acid solution, and finally with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Causality and Self-Validation
-
Why (Boc)₂O and DMAP? This combination forms a highly reactive intermediate that facilitates the acylation of tert-butanol under relatively mild conditions, avoiding the harsh acidic environment that would cause dehydration. DMAP acts as a nucleophilic catalyst.
-
Why Reflux? Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Why Acidic Wash? The wash with 5% phosphoric acid is crucial to remove any unreacted DMAP from the organic phase.
-
Validation: The purity of the final product must be confirmed through the analytical methods described in the following section. The presence of both a free carboxylic acid and a tert-butyl ester group in the spectra validates the success of the selective mono-esterification.
Analytical Characterization
Confirming the identity and purity of the synthesized adipic acid mono-tert-butyl ester is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.
Table 2: Expected Spectroscopic Data for Adipic Acid Mono-tert-butyl Ester
| Technique | Characteristic Features |
| ¹H NMR | A sharp singlet at ~1.45 ppm corresponding to the 9 protons of the tert-butyl group.Multiplets between ~1.6-1.7 ppm and ~2.2-2.4 ppm for the 8 methylene protons of the adipic acid backbone.A broad singlet (exchangeable with D₂O) at >10 ppm for the carboxylic acid proton. |
| ¹³C NMR | A signal at ~178-180 ppm for the carboxylic acid carbon.A signal at ~172-174 ppm for the ester carbonyl carbon.A signal at ~80-82 ppm for the quaternary carbon of the tert-butyl group.A signal at ~27-29 ppm for the methyl carbons of the tert-butyl group.Signals between ~24-34 ppm for the methylene carbons of the backbone. |
| FT-IR | A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.A sharp, strong absorption band at ~1735 cm⁻¹ corresponding to the C=O stretch of the tert-butyl ester.A strong absorption band at ~1700 cm⁻¹ for the C=O stretch of the carboxylic acid. |
| Mass Spec. (EI) | While the molecular ion peak (m/z = 202.25) may be observed, a prominent peak at m/z = 146 (M - 56) resulting from the loss of isobutylene is expected, which is characteristic of tert-butyl esters. |
Applications in Drug Development: The Heterobifunctional Linker
The true value of adipic acid mono-tert-butyl ester lies in its role as a heterobifunctional linker. It provides a short, flexible, and stable aliphatic spacer to connect two different molecular entities, a common strategy in advanced therapeutic design.[2]
Role in PROTACs and ADCs
-
PROTACs: These molecules require a linker to connect a warhead that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The linker's length and composition are critical for inducing the formation of a stable ternary complex.
-
ADCs: In Antibody-Drug Conjugates, a linker tethers a potent cytotoxic payload to a monoclonal antibody. The linker must be stable in circulation but may be designed to release the payload under specific conditions within the target cell.
The synthetic utility of adipic acid mono-tert-butyl ester is illustrated in the workflow below. The free carboxylic acid can be activated (e.g., as an NHS ester) to react with an amine on Molecule A. Subsequently, the tert-butyl group can be removed with an acid (e.g., trifluoroacetic acid, TFA) to reveal a new carboxylic acid, which can then be coupled to Molecule B.
Generalized Conjugation Workflow
Caption: Workflow for sequential bioconjugation using adipic acid mono-tert-butyl ester.
Safety and Handling
While a specific safety data sheet (SDS) for adipic acid mono-tert-butyl ester is not widely available, handling precautions can be inferred from data on adipic acid and other adipate esters.
-
General Handling: Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Irritation: Like most carboxylic acids, it may be a mild skin and eye irritant. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
Adipic acid mono-tert-butyl ester is more than a simple chemical; it is an enabling tool for innovation in drug development and polymer science. Its defined structure, characterized by a molecular weight of 202.25 g/mol and the strategic placement of a protected carboxyl group, provides chemists with a reliable and versatile building block. The protocols and data presented in this guide offer a framework for its effective synthesis, characterization, and application, empowering researchers to construct novel molecular architectures with precision and control.
References
An In-depth Technical Guide to 6-(tert-butoxy)-6-oxohexanoic Acid
Abstract: This technical guide provides a comprehensive overview of 6-(tert-butoxy)-6-oxohexanoic acid, a bifunctional molecule of significant interest in modern drug development and materials science. Also known as adipic acid mono-tert-butyl ester, its unique structure, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, makes it an invaluable building block. This document details its chemical and physical properties, provides an established synthesis protocol with mechanistic insights, outlines methods for its analytical characterization, and explores its applications, particularly as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Introduction and Strategic Importance
This compound is a derivative of adipic acid, a C6 linear dicarboxylic acid. The strategic value of this molecule lies in its orthogonal protecting groups; the free carboxylic acid allows for standard amide or ester bond formation, while the tert-butyl ester remains stable under these conditions. The tert-butyl group can be selectively removed later under acidic conditions, unmasking a second carboxylic acid for further conjugation. This differential reactivity is crucial in the multi-step synthesis of complex molecules, such as Antibody-Drug Conjugates (ADCs) and PROTACs, where it often serves as a flexible, non-cleavable linker.[1][2]
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory setting.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |
| Synonyms | Adipic acid mono-tert-butyl ester, Mono-tert-butyl adipate | [3] |
| CAS Number | 52221-07-5 | [4] |
| Molecular Formula | C₁₀H₁₈O₄ | [5] |
| Molecular Weight | 202.25 g/mol | [6][4][7] |
| Physical Form | Liquid or Solid/Semi-solid | [4] |
| InChIKey | SNOPFBNMUDQLMF-UHFFFAOYSA-N | [6][4] |
Synthesis and Mechanistic Considerations
The selective mono-esterification of a symmetric dicarboxylic acid like adipic acid is a common challenge in organic synthesis, often complicated by the formation of the diester byproduct. A reliable method involves the ring-opening of a cyclic anhydride intermediate, which guarantees a 1:1 stoichiometry between the acid and the alcohol.
Synthetic Rationale
The chosen method involves the reaction of adipic anhydride with tert-butanol. Adipic acid is first converted to its cyclic anhydride using a dehydrating agent like acetic anhydride or trifluoroacetic anhydride (TFAA).[8][9] This anhydride is then subjected to nucleophilic attack by tert-butanol. The bulky nature of the tert-butyl group favors the formation of the mono-ester, and the reaction can be catalyzed to proceed efficiently at moderate temperatures.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from adipic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative method. Researchers should always conduct their own risk assessment and optimization.
Materials:
-
Adipic acid (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
tert-Butanol (1.2 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Anhydride Formation: In a round-bottom flask equipped with a reflux condenser, combine adipic acid and acetic anhydride. Heat the mixture at 120-130 °C for 2 hours. The progress can be monitored by the dissolution of adipic acid.
-
Removal of Volatiles: Allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.
-
Esterification: Dissolve the resulting crude adipic anhydride in dichloromethane. Add DMAP, followed by the slow addition of tert-butanol at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product. A reported synthesis provided the title compound in 85% yield.[10]
Spectroscopic and Analytical Characterization
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly characteristic. A large singlet integrating to 9 protons (9H) is expected around δ 1.48 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.[10] The methylene protons of the adipic acid backbone will appear as multiplets between δ 1.52 and 2.10 ppm.[10]
-
¹³C NMR: The carbon spectrum will show a signal for the quaternary carbon of the tert-butyl group, signals for the methyl carbons, and distinct signals for the four unique methylene carbons of the backbone. Two carbonyl signals will be present, one for the ester and one for the carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid. Two distinct carbonyl (C=O) stretching bands will be visible: one for the carboxylic acid (~1710 cm⁻¹) and another for the ester (~1730 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For electrospray ionization (ESI), one would expect to observe the [M-H]⁻ ion at m/z 201.11 or the [M+H]⁺ ion at m/z 203.12.[5] A characteristic fragmentation pattern is the loss of the tert-butyl group (57 Da).
Applications in Drug Development and Research
The bifunctional nature of this compound makes it a versatile linker molecule in several advanced therapeutic areas.[7][11]
PROTAC and ADC Linker Chemistry
In the synthesis of PROTACs and ADCs, linkers are used to connect a targeting moiety to a payload (e.g., a warhead or an E3 ligase binder).[1][2] This compound provides a flexible aliphatic chain. The free carboxylic acid can be coupled to an amine on the targeting ligand, and after subsequent deprotection of the tert-butyl ester, the newly revealed carboxylic acid can be attached to the payload, or vice-versa.[12][13]
Conceptual Role as a Bifunctional Linker
The diagram below illustrates the logical role of the molecule in connecting two distinct chemical entities.
Caption: Conceptual use as a bifunctional linker in synthesis.
Safety and Handling
This compound is classified as a hazardous substance.[7]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14] It may be harmful if swallowed (H302).[4]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15][16] Handling should occur in a well-ventilated area or a chemical fume hood.[14][15] Avoid breathing dust, fumes, or vapors.[14]
-
Storage: Store in a tightly closed container in a cool, dry place.[14] Some suppliers recommend storage under an inert atmosphere.[14]
Conclusion
This compound is a cornerstone building block for chemists in the pharmaceutical and materials science industries. Its value is derived from the predictable and differential reactivity of its two functional groups, enabling the streamlined construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and analytical signatures is essential for its effective and reliable use in research and development.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. adipic acid mono-tert-butyl ester 95% | CAS: 52221-07-5 | AChemBlock [achemblock.com]
- 4. This compound | 52221-07-5 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C10H18O4) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 52221-07-5 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 8. mdpi.com [mdpi.com]
- 9. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 6-tert-butoxy-6-oxohexanoic acid | 52221-07-5 [chemicalbook.com]
- 11. 52221-07-5|this compound|BLD Pharm [bldpharm.com]
- 12. 6-(tert-Butoxy)-6-oxohexanoic NHS ester, 402958-62-7 | BroadPharm [broadpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. keyorganics.net [keyorganics.net]
- 16. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to 6-(tert-butoxy)-6-oxohexanoic Acid for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 6-(tert-butoxy)-6-oxohexanoic acid, a critical reagent in modern drug discovery and chemical biology. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's commercial availability, synthesis, key applications, and detailed experimental protocols. Our focus is on providing practical, field-proven insights to empower your research and development endeavors.
Introduction: The Versatile Role of a Bifunctional Linker
This compound, with CAS Number 52221-07-5, is a bifunctional molecule of significant interest in medicinal chemistry.[1] Its structure features a six-carbon aliphatic chain, providing a flexible spacer. At one end, a carboxylic acid offers a reactive handle for amide bond formation, a cornerstone of bioconjugation chemistry. At the other end, a tert-butyl ester acts as a robust protecting group for a second carboxylic acid functionality. This mono-protected adipic acid derivative is particularly valuable in multi-step syntheses where precise control over reactivity is paramount.
The tert-butyl ester group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions to reveal the free carboxylic acid. This orthogonal reactivity makes this compound an ideal building block for the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability: A Comparative Overview
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table provides a comparative overview of prominent commercial suppliers, including their catalog numbers and pricing for various quantities to aid in procurement decisions.
| Supplier | Catalog Number | 250 mg | 1 g | 5 g | Purity |
| Sigma-Aldrich | SY3H30452971 | $46.00 | $126.50 | $483.00 | 95%[2] |
| BroadPharm | BP-24392 | - | $140.00 | $540.00 | >95% |
| Synthonix | X32043 | $40.00 | $110.00 | - | 95+%[3] |
| Dana Bioscience | BD00759729-1g | - | $26.00 | - | Not Specified[4] |
| BLD Pharm | BD00759729 | - | - | - | >95%[5] |
| Echemi | 52221-07-5 | - | - | - | Not Specified[1] |
Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the suppliers' websites for the most current information.
Synthesis and Chemical Properties: A Technical Perspective
The synthesis of this compound is typically achieved through the selective mono-esterification of adipic acid or the controlled hydrolysis of a di-ester. A common laboratory-scale preparation involves the reaction of adipic anhydride with tert-butanol.
Synthesis Protocol: Mono-esterification of Adipic Anhydride
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Adipic anhydride
-
tert-Butanol (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adipic anhydride (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous tert-butanol (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 52221-07-5[1] |
| Molecular Formula | C₁₀H₁₈O₄[1] |
| Molecular Weight | 202.25 g/mol [1] |
| Appearance | Liquid or solid |
| Storage Temperature | Room Temperature or -20°C for long-term storage[2][6] |
Core Application: A Linker in PROTAC Synthesis
The primary and most impactful application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex and efficient protein degradation. The six-carbon chain of this compound provides a flexible and commonly employed linker length.
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker precursor.
References
- 1. tert-Butyl 6-oxohexanoate | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 4. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 6-(tert-butoxy)-6-oxohexanoic Acid as a Versatile Heterobifunctional Linker in Bioconjugation and Drug Development
Abstract
This technical guide provides a comprehensive overview of 6-(tert-butoxy)-6-oxohexanoic acid, a heterobifunctional chemical linker with significant applications in bioconjugation, surface modification, and the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will explore the unique chemical properties conferred by its structure—a terminal carboxylic acid and a sterically hindered tert-butyl ester—which enables a robust, sequential conjugation strategy. This note details the underlying chemical principles, provides validated, step-by-step protocols for its activation, conjugation, and deprotection, and presents troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Heterobifunctional Linkers
In the field of bioconjugation, the covalent joining of two or more distinct molecules is a foundational technique.[1] Linkers are the critical bridges that connect these molecular entities, and their design dictates the stability, solubility, and ultimate function of the final conjugate.[2][3] While homobifunctional linkers possess identical reactive groups and are useful for polymerization or intramolecular crosslinking, they often lead to uncontrolled and heterogeneous product mixtures in complex conjugations.[4]
Heterobifunctional linkers, possessing two different reactive groups, offer a strategic solution by enabling sequential, controlled conjugation reactions.[4] This prevents the formation of undesirable homodimers and allows for the precise assembly of complex molecular architectures. This compound is an exemplary heterobifunctional linker. It features:
-
A free carboxylic acid that can be readily activated to react with nucleophiles, most commonly primary amines found on proteins and peptides.[5][6]
-
A tert-butyl protected carboxylic acid , which remains inert during the initial conjugation step. This protecting group can be selectively removed under specific acidic conditions to reveal a second carboxylic acid for subsequent reactions.[7][8]
The six-carbon adipate backbone provides spatial separation between conjugated molecules, which can be critical for maintaining their independent biological functions. This combination of features makes it an invaluable tool for constructing well-defined bioconjugates.
Physicochemical Properties and Core Chemistry
The utility of this compound stems directly from its chemical structure. The tert-butyl group provides robust protection for one of the carboxyl groups, preventing its participation in reactions until it is intentionally removed.[9]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | [10] |
| Molecular Weight | 202.25 g/mol | [10] |
| CAS Number | 52221-07-5 | [11] |
| Physical Form | Liquid or Solid/Semi-solid | |
| Key Functionalities | 1x Carboxylic Acid, 1x tert-Butyl Ester | [12] |
The core workflow for utilizing this linker involves a three-stage process: activation and initial conjugation, followed by deprotection and secondary conjugation. This orthogonal strategy is key to its versatility.
Figure 1: High-level workflow for sequential conjugation using this compound.
Protocol I: Amine-Reactive Conjugation via NHS Ester Formation
The most common application involves activating the free carboxylic acid to form an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, such as those on the side chains of lysine residues or the N-terminus of proteins, forming stable amide bonds.[5][13]
Detailed Protocol: Activation of Linker and Conjugation to a Protein
This protocol describes the two-step process of first creating the NHS ester of the linker and then reacting it with a model protein.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) in Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: Bicarbonate/Carbonate buffer, pH 8.5
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Part A: Activation of this compound to its NHS Ester
-
Reagent Preparation: Dissolve this compound (1 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF to a final concentration of 100 mM. Causality: EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but reacts with NHS to form a more stable, amine-reactive NHS ester.[13]
-
Activation Reaction: Incubate the solution at room temperature for 1 hour with gentle mixing. The resulting solution contains the activated this compound, NHS ester and can be used immediately or stored under dessication at -20°C for short periods.
Figure 2: Reaction scheme for NHS ester activation and protein conjugation.
Part B: Conjugation to Protein
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (like PBS or MES). The pH should be between 7.2 and 9.0 for optimal reaction with primary amines.[13] Adjust protein concentration to 1-5 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the activated NHS-linker solution (from Part A) to the protein solution. Causality: A molar excess drives the reaction to completion. The optimal ratio must be determined empirically to achieve the desired degree of labeling without causing protein precipitation.
-
Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove excess, non-reacted linker and byproducts (N-hydroxysuccinimide) using a desalting column or dialysis against PBS.
-
Characterization: The resulting conjugate (Protein-Linker-OtBu) can be characterized by mass spectrometry (MALDI-TOF or ESI-MS) to confirm the addition of the linker.
Protocol II: Deprotection and Secondary Conjugation
The key to the linker's heterobifunctionality is the selective removal of the tert-butyl ester, which is stable to the conditions of NHS-ester chemistry but labile to strong acids like trifluoroacetic acid (TFA).[8][14]
Detailed Protocol: Acidic Deprotection of the tert-Butyl Ester
Materials:
-
Lyophilized Protein-Linker-OtBu conjugate
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS) or Water (as scavengers)
-
Dichloromethane (DCM) or other suitable organic solvent (optional, for small molecules)
-
Buffer for final product (e.g., PBS)
Protocol Steps:
-
Prepare Cleavage Cocktail: Prepare a cleavage solution of 95% TFA, 2.5% Water, and 2.5% TIS. Causality: During acidolysis, the tert-butyl group is released as a reactive tert-butyl carbocation. This cation can re-attach to electron-rich amino acid side chains (like tryptophan). Scavengers like TIS or water trap this cation, preventing side reactions.[15]
-
Deprotection Reaction: Resuspend the lyophilized conjugate in the cleavage cocktail. For proteins, this is often done "on-bead" if synthesized on a solid support, or carefully in solution if the protein is stable to these conditions. For small molecules, the reaction is typically run in DCM with added TFA.
-
Incubation: Incubate at room temperature for 2-4 hours. The exact time may need optimization depending on the stability of the biomolecule.
-
TFA Removal: Remove the TFA by rotary evaporation or by precipitating the product with cold diethyl ether and centrifuging.
-
Purification: Resuspend the deprotected conjugate in a suitable buffer and purify immediately using dialysis or size-exclusion chromatography to remove residual acid and scavengers. The resulting product now has a free carboxylic acid available for a second round of conjugation (e.g., using EDC/NHS chemistry as described in Protocol I).
Figure 3: Reaction scheme for the acidic deprotection of the tert-butyl ester.
Case Study: Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[12] The linker connecting the target-binding ligand and the E3-binding ligand is a critical determinant of PROTAC efficacy.[16] this compound is an ideal scaffold for synthesizing PROTACs.
Workflow:
-
The free carboxylic acid of the linker is conjugated to the amine group of the first ligand (e.g., an E3 ligase binder) using standard EDC/NHS chemistry.
-
The tert-butyl group is removed using TFA.
-
The newly exposed carboxylic acid is then activated and conjugated to the second ligand (the protein-of-interest binder).
Figure 4: Logical structure of a PROTAC molecule facilitated by an adipate linker.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inactive EDC/NHS (hydrolyzed); Sub-optimal pH; Competing nucleophiles (e.g., Tris buffer). | Use fresh, anhydrous reagents. Ensure reaction buffer is amine-free and pH is 8.0-9.0.[13] |
| Protein Aggregation | High degree of labeling; Linker is hydrophobic. | Reduce the molar excess of the linker in the reaction. Consider using a more hydrophilic PEGylated linker if aggregation persists.[17] |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Increase incubation time with TFA. Ensure TFA is not expired. Confirm removal with mass spectrometry. |
| Side Reactions during Deprotection | Reactive tert-butyl carbocation. | Always include scavengers (TIS, water, or EDT) in the TFA cleavage cocktail to trap the carbocation.[15] |
Conclusion
This compound provides a robust and versatile platform for advanced bioconjugation. Its orthogonal protecting group strategy allows for the controlled, sequential assembly of complex biomolecular constructs, from fluorescently labeled proteins to sophisticated therapeutics like ADCs and PROTACs. By understanding the core chemical principles of activation and deprotection detailed in this guide, researchers can effectively leverage this linker to advance their scientific and drug development objectives.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 4. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 8. peptide.com [peptide.com]
- 9. tert-Butyl 6-oxohexanoate | Benchchem [benchchem.com]
- 10. This compound | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-tert-butoxy-6-oxohexanoic acid | 52221-07-5 [chemicalbook.com]
- 12. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Strategic Application of 6-(tert-Butoxy)-6-oxohexanoic Acid in PROTAC Synthesis: A Technical Guide
Introduction: The Critical Role of the Linker in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects these two entities.[1][3] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3][][5]
This guide focuses on the practical application of 6-(tert-butoxy)-6-oxohexanoic acid, a versatile aliphatic linker building block, in the synthesis of PROTACs. We will delve into the rationale for its use, provide detailed, field-proven protocols for its incorporation into PROTACs, and discuss the critical aspects of experimental design and validation.
The Rationale for Employing a C6 Aliphatic Linker
The choice of a six-carbon aliphatic chain, derived from this compound, is a strategic decision in PROTAC design, balancing flexibility and pre-organization.
-
Optimal Length for Ternary Complex Formation: The length of the linker is paramount for inducing a productive ternary complex.[][5] A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, an overly long and flexible linker can lead to an entropic penalty upon binding and may not sufficiently restrict the proteins in a conformation conducive to ubiquitination.[6] The six-carbon chain of the adipic acid-derived linker often provides a "sweet spot" in length, enabling the necessary protein-protein interactions for efficient ubiquitin transfer.
-
Conformational Flexibility: Simple alkyl chains, such as the one provided by this compound, offer a high degree of conformational flexibility.[3] This allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[2] This inherent plasticity can be advantageous in the early stages of PROTAC development when the optimal geometry of the ternary complex is unknown.
-
Synthetic Tractability and Orthogonal Chemistry: this compound is a bifunctional linker precursor that allows for a controlled, stepwise synthesis of the final PROTAC molecule. The carboxylic acid provides a handle for coupling to an amine-functionalized ligand, while the tert-butyl ester serves as a robust protecting group for a second carboxylic acid. This tert-butyl group can be selectively removed under acidic conditions that are typically orthogonal to many other protecting groups used in complex molecule synthesis, providing a versatile tool for PROTAC assembly.[7][8]
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective application.
| Property | Value | Significance in PROTAC Synthesis |
| Molecular Formula | C10H18O4 | Provides the basic structural information. |
| Molecular Weight | 202.25 g/mol | Contributes to the overall molecular weight of the final PROTAC, a key parameter in drug-likeness. |
| Structure | Adipic acid mono-tert-butyl ester | The aliphatic chain provides flexibility, while the tert-butyl ester acts as a protecting group. |
| Reactivity | Carboxylic acid for amide coupling; tert-butyl ester for acid-labile deprotection. | Enables sequential and controlled conjugation to the POI and E3 ligase ligands. |
Experimental Protocols
The following protocols provide a comprehensive guide for the incorporation of this compound into a PROTAC. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.
Protocol 1: Activation of this compound as an NHS Ester
Rationale: The conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester is a common and efficient method for activating it for reaction with primary amines under mild conditions.[8][9] This pre-activation strategy enhances the reproducibility of the subsequent coupling reaction.
Diagram of Workflow:
Caption: Workflow for the NHS activation of the linker.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel to yield the 6-(tert-butoxy)-6-oxohexanoic NHS ester.[8]
Protocol 2: Coupling of the Activated Linker to an Amine-Functionalized Ligand
Rationale: This protocol details the covalent attachment of the linker to either the POI ligand or the E3 ligase ligand, assuming the ligand possesses a suitable primary or secondary amine. The choice of which ligand to couple first depends on the overall synthetic strategy and the chemical stability of each ligand. A mild base is used to deprotonate the amine, facilitating its nucleophilic attack on the NHS ester.
Diagram of Workflow:
Caption: General workflow for coupling the activated linker.
Materials:
-
6-(tert-butoxy)-6-oxohexanoic NHS ester (from Protocol 1)
-
Amine-functionalized ligand (E3 ligase or POI ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl Acetate
-
Saturated aqueous Lithium Chloride (LiCl) solution
-
Brine
Procedure:
-
Dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Add a solution of 6-(tert-butoxy)-6-oxohexanoic NHS ester (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous LiCl solution (to remove DMF) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure Linker-Ligand Conjugate.
Protocol 3: Deprotection of the tert-Butyl Ester
Rationale: The tert-butyl ester is a robust protecting group that is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the terminal carboxylic acid.[7][10] This step is crucial for preparing the Linker-Ligand Conjugate for the final coupling reaction.
Diagram of Workflow:
Caption: Workflow for the TFA-mediated deprotection.
Materials:
-
Linker-Ligand Conjugate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Linker-Ligand Conjugate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 or as determined by substrate stability).
-
Stir the solution at room temperature for 2-4 hours. The tert-butyl carbocation formed as a byproduct is typically scavenged by TFA to form 2-methylpropene.[11][12]
-
Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting crude carboxylic acid is often used in the next step without further purification.
Protocol 4: Final Coupling to Complete the PROTAC Synthesis
Rationale: This final step involves the formation of an amide bond between the newly deprotected carboxylic acid of the Linker-Ligand Conjugate and the second amine-functionalized ligand. Peptide coupling reagents like HATU are highly efficient for this transformation, especially with potentially challenging substrates.[1]
Diagram of Workflow:
Caption: The final coupling step to synthesize the PROTAC.
Materials:
-
Deprotected Linker-Ligand Conjugate (from Protocol 3)
-
Amine-functionalized ligand (the second component)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the crude carboxylic acid from the deprotection step (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]
-
Add the second amine-functionalized ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC to obtain the final product with high purity (>95%).
-
Thoroughly characterize the final PROTAC using HRMS and NMR to confirm its identity and purity.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its six-carbon aliphatic chain provides a balance of flexibility and length that is often conducive to the formation of a stable and productive ternary complex. The orthogonal protecting group strategy enabled by its mono-tert-butyl ester functionality allows for a controlled and sequential assembly of the final heterobifunctional molecule. The protocols outlined in this guide provide a robust framework for the successful incorporation of this linker into novel PROTACs. As the field of targeted protein degradation continues to evolve, the rational design and selection of linkers, including the judicious use of building blocks like this compound, will remain a cornerstone of developing next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-(tert-Butoxy)-6-oxohexanoic NHS ester, 402958-62-7 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
Application Note: NHS Ester Activation of 6-(tert-butoxy)-6-oxohexanoic Acid
Abstract
This guide provides a detailed protocol for the activation of 6-(tert-butoxy)-6-oxohexanoic acid, a common t-butyl protected carboxylic acid linker, into its corresponding N-hydroxysuccinimide (NHS) ester. NHS esters are highly valuable reactive intermediates in bioconjugation, peptide synthesis, and materials science, enabling the efficient formation of stable amide bonds with primary amines under mild conditions.[1][2] This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent. The principles of the reaction, a step-by-step experimental procedure, purification strategies, and troubleshooting advice are detailed to ensure reproducible and high-yield synthesis for researchers in drug development and chemical biology.
Principle and Mechanism
The conversion of a carboxylic acid to an NHS ester is a cornerstone of bioconjugation chemistry. The reaction proceeds via a two-step mechanism facilitated by a carbodiimide coupling agent, such as DCC or the water-soluble alternative, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3]
-
Carboxylic Acid Activation: The carbodiimide (DCC) reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is unstable and susceptible to nucleophilic attack.[3][5]
-
NHS Ester Formation: N-hydroxysuccinimide (NHS) acts as a nucleophile, attacking the O-acylisourea intermediate. This forms the desired NHS ester and releases a dicyclohexylurea (DCU) byproduct.[2][6]
The resulting NHS ester is significantly more stable than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with primary amines.[3] The formation of the insoluble DCU byproduct is a key feature of DCC-mediated couplings, as its precipitation helps drive the reaction to completion and simplifies initial purification.[7][8]
Materials and Reagents
| Reagent | Formula | Molecular Wt. | Supplier Example | Notes |
| This compound | C₁₀H₁₈O₄ | 202.25 g/mol | Sigma-Aldrich | Starting material. Ensure it is dry. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 g/mol | Sigma-Aldrich | Moisture sensitive. Handle in a fume hood. Potent sensitizer.[8] |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 g/mol | Thermo Fisher | Store in a desiccator. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 g/mol | MilliporeSigma | Use a dry, amine-free solvent to prevent hydrolysis of the NHS ester and side reactions.[9] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 g/mol | VWR | For workup and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 g/mol | VWR | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | 84.01 g/mol | Fisher Chemical | For aqueous workup. |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 g/mol | Fisher Chemical | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 g/mol | Acros Organics | For drying organic layers. |
| Silica Gel | SiO₂ | 60.08 g/mol | Sorbent Tech. | For column chromatography (230-400 mesh). |
Experimental Workflow Diagram
Caption: Workflow for NHS ester activation of this compound.
Detailed Step-by-Step Protocol
This protocol is based on a 5 mmol scale of the starting carboxylic acid.
4.1 Reagent Preparation & Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.01 g, 5.0 mmol, 1.0 equiv) and N-hydroxysuccinimide (0.63 g, 5.5 mmol, 1.1 equiv).
-
Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.
-
In a separate dry 25 mL flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.13 g, 5.5 mmol, 1.1 equiv) in 15 mL of anhydrous DCM.
-
Cool the carboxylic acid/NHS solution to 0 °C using an ice-water bath.
4.2 Reaction Execution
-
Slowly add the DCC solution to the cooled, stirring carboxylic acid/NHS solution dropwise over 15-20 minutes using a dropping funnel or syringe. Causality Note: Slow addition at 0 °C helps to control the exothermic reaction and minimizes the formation of undesired byproducts, such as N-acylurea.[10]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 4-16 hours. A white precipitate of the dicyclohexylurea (DCU) byproduct will form as the reaction progresses.[4]
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a solvent system such as 30-50% ethyl acetate in hexanes. The product spot should have a higher Rf value than the starting carboxylic acid. The reaction is complete when the starting acid spot is no longer visible.
4.3 Workup and Purification
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.[4]
-
Remove the DCU precipitate by vacuum filtration through a Büchner or fritted glass funnel, washing the filter cake with a small amount of cold DCM (2 x 5 mL) to recover any entrained product.[7][8]
-
Combine the filtrates in a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL). Trustworthiness Note: The bicarbonate wash removes any unreacted NHS and residual carboxylic acid. The brine wash removes residual water before drying.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product, typically as a white solid or a viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure NHS ester.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove all residual solvents. The NHS ester should be stored under an inert atmosphere at -20°C to prevent hydrolysis.[11]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Extend the reaction time. Confirm reagent quality, especially the DCC, which can degrade with moisture. |
| Hydrolysis of NHS ester. | Ensure all glassware is oven-dried and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere.[9] | |
| DCU Contamination in Product | Inefficient filtration. | Ensure the reaction mixture is thoroughly cooled before filtration to maximize DCU precipitation.[4] For trace amounts, recrystallization from a solvent like acetonitrile/ether may be effective.[12][13] |
| Multiple Spots on TLC | Formation of N-acylurea byproduct. | This can occur if the O-acylisourea intermediate rearranges before reacting with NHS. Ensure slow, cold addition of DCC.[10] Careful column chromatography should separate this impurity. |
| Hydrolysis of the product on the silica gel plate. | NHS esters can be sensitive to silica.[14][15] Minimize the time the product spends on the column by running the chromatography efficiently. Use of deactivated silica may also help. |
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 11. N-Hydroxysuccinimide active ester [schem.jp]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: The Strategic Use of 6-(tert-butoxy)-6-oxohexanoic Acid in Solid-Phase Peptide Synthesis
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(tert-butoxy)-6-oxohexanoic acid, also known as adipic acid mono-tert-butyl ester, is a bifunctional molecule increasingly employed in solid-phase peptide synthesis (SPPS) to introduce a six-carbon aliphatic spacer.[1] Its unique structure, featuring a free carboxylic acid and a tert-butyl protected carboxylic acid, allows for its strategic incorporation onto the N-terminus of a peptide chain. This modification is pivotal for a range of applications, from enhancing the pharmacokinetic properties of peptide therapeutics to serving as a versatile linker for the conjugation of drugs, imaging agents, or other macromolecules.[2][3] This guide provides a detailed overview of the rationale for its use, comprehensive protocols for its manual and automated coupling, and methods for characterization and final deprotection.
Introduction: Rationale for Use in SPPS
In the landscape of peptide modification, the introduction of linkers and spacers is a critical strategy for optimizing therapeutic efficacy and functionality.[4] this compound serves as an exemplary acylating agent for this purpose. Its integration into a peptide sequence, typically at the N-terminus, offers several distinct advantages:
-
Pharmacokinetic Modulation : The adipic acid linker can modify the lipophilicity and hydrodynamic radius of a peptide, potentially extending its plasma half-life.[3]
-
Creation of a Conjugation Handle : The protected carboxyl group, once deprotected, provides a specific site for the attachment of other molecules, crucial for creating peptide-drug conjugates (PDCs), PROTACs, or other complex biomolecules.[2][3]
-
Steric Optimization : The six-carbon chain provides spatial separation between the peptide and a conjugated payload, which can reduce steric hindrance and help maintain the biological activity of both moieties.[5]
-
Orthogonality with Fmoc/tBu Strategy : The tert-butyl ester is stable under the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved under the strong acidic conditions (e.g., trifluoroacetic acid) used for final peptide cleavage from the resin.[6] This orthogonality is fundamental to its seamless integration into standard Fmoc-based SPPS workflows.[7][8]
Core Protocols for SPPS Integration
The successful incorporation of this compound relies on standard, yet meticulously executed, peptide coupling chemistry. The free carboxylic acid must be activated to form a reactive intermediate that readily acylates the free N-terminal amine of the resin-bound peptide.
Protocol 2.1: Manual Coupling to N-terminus of a Resin-Bound Peptide
This protocol describes a standard procedure for coupling the linker to a peptide synthesized on a solid support (e.g., Rink Amide resin) following the final Fmoc deprotection step.
Workflow Overview:
Caption: Workflow for coupling the linker to a peptide-resin.
Materials:
-
Fmoc-deprotected peptide-resin (pre-swollen in DMF)
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing Solvents: Methanol, DCM, DMF
-
Kaiser Test Kit (for monitoring reaction completion)[7]
Step-by-Step Methodology:
-
Resin Preparation : Ensure the final N-terminal Fmoc group of the peptide-resin is removed using standard deprotection protocols (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Activation Solution Preparation : In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve the reagents in anhydrous DMF. The choice of coupling reagents is critical; onium salts like HBTU are highly efficient.[9][10]
-
This compound (4.0 eq., 0.4 mmol, 80.9 mg)
-
HBTU (3.9 eq., 0.39 mmol, 148 mg)
-
Dissolve in ~2 mL of anhydrous DMF.
-
-
Coupling Reaction :
-
Add the activation solution to the vessel containing the swollen peptide-resin.
-
Add DIEA (8.0 eq., 0.8 mmol, 140 µL). The base is crucial for activating the coupling reagent and maintaining basic conditions.[11]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Reaction Monitoring :
-
Take a small sample of resin beads, wash them thoroughly with DMF and Methanol.
-
Perform a Kaiser test to check for the presence of free primary amines.[7] A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Final Washing : Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and finally Methanol (2x) to remove excess reagents and byproducts. Dry the resin under vacuum.
Table 1: Reagent Stoichiometry for Manual Coupling (0.1 mmol scale)
| Reagent | Equivalents (eq.) | Moles (mmol) | Amount | Purpose |
| Peptide-Resin | 1.0 | 0.1 | ~150-200 mg | Solid support with N-terminal amine |
| This compound | 4.0 | 0.4 | 80.9 mg | Linker to be coupled |
| HBTU | 3.9 | 0.39 | 148 mg | Coupling Reagent (Activates carboxylic acid) |
| DIEA | 8.0 | 0.8 | 140 µL | Non-nucleophilic base for activation |
Protocol 2.2: Automated SPPS Integration
For automated synthesizers, this compound can be treated as a non-standard amino acid derivative. A solution of the acid, activator (e.g., HBTU/HATU), and base (e.g., DIEA or N-methylmorpholine) in DMF can be prepared and delivered to the reaction vessel for the final coupling cycle. Standard single or double coupling protocols programmed into the synthesizer are generally effective.
Cleavage and Final Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the tert-butyl ester of the adipic acid linker.[6] This is achieved using a strong acid cocktail, typically based on trifluoroacetic acid (TFA).
Deprotection Mechanism:
The tert-butyl group is highly susceptible to acidolysis. The TFA protonates the ester oxygen, leading to the elimination of a stable tert-butyl cation and release of the free carboxylic acid.
Caption: Final cleavage and deprotection of the tBu-ester.
Protocol 3.1: TFA Cleavage
-
Preparation : Place the dry, linker-modified peptide-resin in a reaction vessel.
-
Cleavage Cocktail : Prepare a fresh cleavage cocktail. A standard mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) . TIS and water act as scavengers to trap the reactive tert-butyl cations and other carbocations generated from side-chain protecting groups, preventing side reactions like re-alkylation of sensitive residues (e.g., Trp, Met).[12][13]
-
Reaction : Add the cleavage cocktail to the resin (~10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[7]
-
Isolation : Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitation : Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Purification : Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified using reverse-phase HPLC.
Characterization and Quality Control
Successful incorporation of the linker and its final deprotection should be confirmed analytically.
-
Mass Spectrometry (LC-MS) : This is the primary method for verification. After cleavage, the final peptide should show a mass increase corresponding to the addition of the adipic acid moiety (C6H8O3), which has a monoisotopic mass of 128.0473 Da . Incomplete deprotection of the tert-butyl group would result in a mass increase of 56.0626 Da (C4H8) relative to the fully deprotected product.[6]
-
High-Performance Liquid Chromatography (HPLC) : Analytical RP-HPLC is used to assess the purity of the final product. The modified peptide will have a different retention time compared to the unmodified peptide, typically eluting later due to the increased hydrophobicity of the linker.
Conclusion
This compound is a highly effective and versatile reagent for modifying peptides in SPPS. Its compatibility with the standard Fmoc/tBu strategy, coupled with straightforward coupling and deprotection protocols, makes it an invaluable tool for researchers. By providing a stable, six-carbon spacer with a latent carboxylic acid functionality, it opens the door to the rational design of advanced peptide therapeutics, diagnostics, and complex bioconjugates.[2][3] Careful execution of the protocols outlined in this guide will ensure its successful and efficient incorporation, enabling the next wave of innovation in peptide science.
References
- 1. adipic acid mono-tert-butyl ester 95% | CAS: 52221-07-5 | AChemBlock [achemblock.com]
- 2. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]
- 3. nbinno.com [nbinno.com]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. peptide.com [peptide.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Application Notes & Protocols: The Role of 6-(tert-butoxy)-6-oxohexanoic Acid in Advanced Drug Delivery Systems
Introduction: The Architectural Advantage of a Bifunctional Linker
In the intricate field of targeted therapeutics, the linker molecule—the bridge between a targeting moiety and a therapeutic payload—is as critical as the active components it connects. 6-(tert-butoxy)-6-oxohexanoic acid has emerged as a valuable tool in this domain due to its unique molecular architecture. It is an aliphatic, six-carbon chain derived from adipic acid, featuring a free carboxylic acid at one terminus and a tert-butyl ester at the other.[1] This asymmetric design provides two distinct reactive handles that can be addressed sequentially, a property indispensable for the controlled, multi-step synthesis of complex bioconjugates.
The core utility of this molecule lies in its function as a protected dicarboxylic acid. The free carboxylic acid allows for immediate conjugation to a primary amine or hydroxyl group through standard coupling chemistries. The other end remains shielded by a tert-butyl (t-butyl) protecting group.[2] This group is chemically robust, resisting hydrolysis and common coupling conditions, but can be selectively removed under acidic conditions to reveal a second carboxylic acid.[2] This latent reactivity is the cornerstone of its application, enabling precise, stepwise construction of drug delivery constructs.
This guide will elucidate the strategic use of this compound, focusing on its role in building sophisticated drug delivery vehicles like ADCs and PROTACs.
Physicochemical Properties
A thorough understanding of the molecule's properties is essential for its effective application.
| Property | Value | Source |
| IUPAC Name | 6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | [1] |
| CAS Number | 52221-07-5 | [3][4] |
| Molecular Formula | C₁₀H₁₈O₄ | [1] |
| Molecular Weight | 202.25 g/mol | [1][3] |
| Physical Form | Liquid or Solid/Semi-solid | [3][4] |
| Purity | Typically ≥95% | [3][4] |
| Storage | Room temperature, inert atmosphere | [3][4] |
| InChIKey | SNOPFBNMUDQLMF-UHFFFAOYSA-N | [3] |
Core Application: A Two-Stage Conjugation Strategy
The primary role of this compound is to serve as a heterobifunctional linker. The term "heterobifunctional" in this context refers not to two different reactive groups, but to the differential reactivity of its two carboxyl groups, one of which is temporarily masked. This allows for a directional and controlled synthesis.[5]
The Strategy:
-
First Conjugation: The exposed carboxylic acid is activated (e.g., using N-hydroxysuccinimide) and reacted with a nucleophile (typically an amine) on the first binding partner (e.g., a payload molecule or an E3 ligase ligand).[6]
-
Deprotection: The resulting conjugate is treated with an acid (commonly trifluoroacetic acid, TFA) to cleave the t-butyl ester, exposing the second carboxylic acid without disturbing the newly formed amide bond.
-
Second Conjugation: This newly available carboxylic acid is then activated and coupled to the second binding partner (e.g., an antibody or a target protein ligand).
This sequential approach prevents undesired polymerization and ensures the precise assembly of a 1:1 conjugate between the two partners. The six-carbon aliphatic chain itself acts as a flexible spacer, providing sufficient distance between the conjugated molecules to minimize steric hindrance and allow each component to achieve its optimal biological conformation and function.[7]
Figure 1: Sequential conjugation workflow using this compound.
Applications in Drug Delivery Platforms
Antibody-Drug Conjugates (ADCs)
In ADCs, a highly potent cytotoxic agent is linked to a monoclonal antibody (mAb) that targets a tumor-specific antigen.[6] The linker's stability in circulation and its ability to release the payload at the target site are paramount. This compound can be used to synthesize non-cleavable ADCs. The resulting dual-amide linkages are highly stable, ensuring the ADC remains intact until it is internalized by the target cancer cell and degraded in the lysosome, releasing the payload.[8]
The workflow involves first conjugating the linker to the drug payload, followed by deprotection and subsequent conjugation to lysine residues on the antibody surface.
Figure 2: Conceptual diagram of an ADC utilizing the linker.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce targeted protein degradation by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI).[7][9] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, as it dictates the spatial orientation required for the formation of a stable ternary complex.
This compound provides a simple, flexible, and synthetically tractable aliphatic linker.[10] Researchers can use it as a foundational piece in a linker library to optimize the distance between the two ends of the PROTAC, a key step in developing an effective degrader.[7]
Experimental Protocols
Note: These protocols provide a general framework. Reaction times, temperatures, and purification methods must be optimized for specific substrates. All steps should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: Activation of this compound via NHS Ester Formation
Causality: This protocol converts the free carboxylic acid into an amine-reactive N-hydroxysuccinimide (NHS) ester. NHS esters are common intermediates in bioconjugation due to their relatively good stability and high reactivity towards primary amines at neutral to slightly alkaline pH.[6]
Materials:
-
This compound (1 eq)
-
N-Hydroxysuccinimide (NHS) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, etc.)
Procedure:
-
Dissolve this compound and NHS in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (or a solution of DCC in DCM) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting acid.
-
Work-up (for DCC): A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with cold DCM.
-
Work-up (for EDC): Wash the reaction mixture with water or a mild acid (e.g., 5% citric acid) to remove excess EDC and its urea byproduct.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude NHS ester.
-
The product, 6-(tert-Butoxy)-6-oxohexanoic NHS ester, is often used immediately in the next step without further purification.
Protocol 2: Conjugation of Activated Linker to an Amine-Containing Molecule
Causality: This step forms a stable amide bond between the linker and the first biological component (e.g., a drug molecule with a free amine). The reaction is typically performed in a polar aprotic solvent to ensure solubility of all components.
Materials:
-
Activated 6-(tert-butoxy)-6-oxohexanoic NHS ester (1 eq)
-
Amine-containing molecule (Payload-NH₂) (1-1.2 eq)
-
Anhydrous DMF or DMSO
-
A non-nucleophilic base like Diisopropylethylamine (DIPEA) (2-3 eq)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the amine-containing molecule in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the solution. This base scavenges the proton released during amide bond formation, driving the reaction forward.
-
Add a solution of the activated NHS ester (from Protocol 1) in DMF dropwise to the amine solution.
-
Stir the reaction at room temperature for 2-24 hours.
-
Reaction Monitoring: Monitor by LC-MS to confirm the formation of the desired conjugate mass and consumption of starting materials.
-
Purification: The crude product is typically purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the desired conjugate (Payload-Linker-COO-tBu).
Protocol 3: Deprotection of the tert-Butyl Ester
Causality: The t-butyl group is cleaved under acidic conditions, specifically via a mechanism where the acid protonates the ester oxygen, followed by the loss of stable tert-butyl cation. Trifluoroacetic acid (TFA) is highly effective for this purpose and is volatile, making it easy to remove post-reaction.[2]
Materials:
-
Purified conjugate (Payload-Linker-COO-tBu)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) A scavenger like triisopropylsilane (TIS) to quench the t-butyl cation.
Procedure:
-
Dissolve the purified conjugate in DCM.
-
Add a solution of TFA in DCM (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours.
-
Reaction Monitoring: Monitor by LC-MS, looking for the mass shift corresponding to the loss of the t-butyl group (-56 Da).
-
Work-up: Once the reaction is complete, remove the TFA and DCM under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).
-
The resulting deprotected product (Payload-Linker-COOH) can then be used in a second conjugation reaction (similar to Protocol 1 & 2) with the second biological partner.
Conclusion and Future Perspectives
This compound is a foundational building block in the construction of complex drug delivery systems. Its value is derived from its simple, yet elegant, chemical design: a stable, flexible aliphatic spacer with orthogonally protected carboxylic acid functionalities. This enables a robust, sequential, and highly controlled approach to synthesizing bioconjugates. As targeted therapies like ADCs and PROTACs continue to evolve, the demand for versatile and reliable linkers will grow. The principles and protocols outlined here demonstrate that even simple molecules, when applied strategically, can unlock powerful solutions in the design of next-generation therapeutics.
References
- 1. This compound | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 6-oxohexanoate | Benchchem [benchchem.com]
- 3. This compound | 52221-07-5 [sigmaaldrich.com]
- 4. This compound | 52221-07-5 [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 8. 6-Oxohexanoic acid | CAS#:928-81-4 | Chemsrc [chemsrc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aliphatic Linkers | BroadPharm [broadpharm.com]
Application Note: Synthesis and Application of Orthogonally Protected Bifunctional Linkers from 6-(tert-butoxy)-6-oxohexanoic Acid
Abstract
This technical guide provides a comprehensive framework for the synthesis and application of versatile bifunctional linkers derived from 6-(tert-butoxy)-6-oxohexanoic acid. This precursor is uniquely suited for constructing complex bioconjugates due to its adipate backbone, which offers a flexible spacer, and its orthogonal protection scheme. The free carboxylic acid allows for immediate activation and conjugation to primary amines, while the sterically hindered tert-butyl ester serves as a robust protecting group, stable under common coupling conditions but readily cleaved with acid to reveal a second reactive site.[1] This dual functionality is paramount in advanced drug delivery systems, diagnostics, and Proteolysis Targeting Chimeras (PROTACs). We present detailed, field-proven protocols for the activation of the carboxylic acid via N-hydroxysuccinimide (NHS) ester formation, subsequent conjugation to amine-bearing molecules, and final deprotection of the tert-butyl group.
Introduction: The Strategic Advantage of Orthogonal Design
In the field of bioconjugation, the ability to sequentially link multiple molecular entities with precision is a cornerstone of innovation.[2] Bifunctional linkers are the essential bridges that make these constructs possible.[3][4] The choice of linker is critical, dictating not only the distance and flexibility between conjugated partners but also the chemical strategy for their assembly.
This compound, a mono-tert-butyl ester of adipic acid, emerges as a strategic building block.[5][6] Its utility lies in its inherent asymmetry:
-
A Reactive Carboxylic Acid: This functional group is readily available for activation and coupling to primary amines, such as the ε-amine of lysine residues on proteins, forming a stable amide bond.[4]
-
A Protected Carboxylic Acid: The second carboxyl group is masked as a tert-butyl ester. The bulky tert-butyl group provides significant steric hindrance, making it resistant to nucleophilic attack and stable to the neutral or slightly basic conditions required for amine coupling.[1] This orthogonality is the key feature, allowing for a two-stage conjugation strategy.
-
The C6 Aliphatic Spacer: The hexanedioic acid backbone provides a flexible, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the final conjugate.[7][8][9]
This guide details the three-stage workflow: (1) Activation of the free acid, (2) Conjugation to a primary amine, and (3) Deprotection of the tert-butyl ester to reveal a new reactive handle for subsequent modification.
Core Synthetic Strategy: A Three-Act Play
The synthesis of a bifunctional conjugate using this linker follows a logical and sequential workflow. Each stage is designed to proceed with high efficiency and selectivity, ensuring the integrity of the biomolecule and the linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Bi- and tri-orthogonal linkers for bioconjugation [morressier.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. Adipic acid: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 7. Application of Adipic Acid in Various Industries [chembroad.com]
- 8. Exploring the Applications of Adipic Acid: Versatility Across Industries [chembroad.com]
- 9. nbinno.com [nbinno.com]
selective deprotection of tert-butyl ester in 6-(tert-butoxy)-6-oxohexanoic acid
An Application Guide to the Selective Deprotection of the Tert-Butyl Ester in 6-(tert-butoxy)-6-oxohexanoic Acid
Authored by a Senior Application Scientist
This technical guide provides an in-depth exploration of the selective deprotection of the tert-butyl ester in this compound, a critical transformation in synthetic organic chemistry. This process yields adipic acid monomethyl ester, a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-tested protocols.
The tert-butyl ester is a favored protecting group for carboxylic acids due to its robustness under a variety of conditions, including basic and nucleophilic environments. Its removal is typically orchestrated under acidic conditions, which exploit the stability of the resulting tert-butyl cation.[1][2][3] The selective cleavage of one of two ester groups in a molecule like this compound is a common challenge, and the choice of deprotection strategy is paramount to achieving high yields and purity while preserving other functionalities.
Mechanistic Principles of Tert-Butyl Ester Deprotection
The acid-catalyzed cleavage of a tert-butyl ester is a well-established reaction that proceeds through a specific and predictable mechanism.[2] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
The process is initiated by the protonation of the carbonyl oxygen of the tert-butyl ester by a strong acid, such as trifluoroacetic acid (TFA).[1][4] This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the carbon-oxygen bond of the ester cleaves, leading to the formation of the carboxylic acid and a highly stable tertiary carbocation, the tert-butyl cation.[1][4] This cation is then neutralized through one of two primary pathways: it can be trapped by a nucleophile or lose a proton to form isobutylene gas.[4] The formation of a gaseous byproduct helps to drive the reaction to completion.
While highly effective, the generation of the reactive tert-butyl cation can lead to undesired side reactions, particularly the alkylation of sensitive functional groups within the substrate.[1] In such cases, the addition of "scavengers," which are nucleophilic agents, to the reaction mixture can effectively trap the tert-butyl cations and prevent these side reactions.[1]
Beyond strong Brønsted acids, Lewis acids like zinc bromide (ZnBr₂) or cerium(III) chloride can also mediate the deprotection, offering alternative selectivity profiles, especially in the presence of other acid-labile protecting groups.[5][6][7][8][9] Furthermore, thermal methods provide a reagent-free alternative, utilizing high temperatures to effect the cleavage.[10][11][12]
Caption: General workflow for selective deprotection.
Comparative Analysis of Deprotection Methodologies
The selection of a deprotection method is contingent on the substrate's stability, the presence of other functional groups, and the desired scale of the reaction. Below is a comparative summary of common techniques for the deprotection of tert-butyl esters.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:1), Room Temperature[13][14][15] | Fast, efficient, and generally high-yielding. Volatile byproducts simplify work-up.[1] | Harsh conditions may not be suitable for acid-sensitive substrates. The reactive tert-butyl cation can cause side reactions.[1] |
| Mild Acid Cleavage | Aqueous Phosphoric Acid, 50-70 °C[3][16] | Milder and more environmentally benign than TFA. Tolerates many other protecting groups.[16][17] | Requires elevated temperatures, which may not be suitable for all substrates. |
| Lewis Acid Catalysis | ZnBr₂ in DCM or CeCl₃·7H₂O/NaI in Acetonitrile[5][6][7][8][9] | Can offer chemoselectivity in the presence of other acid-labile groups.[5][6] | May require stoichiometric amounts of the Lewis acid and elevated temperatures. |
| Thermal Deprotection | Protic solvent (e.g., water, alcohol), 120-240 °C in a sealed vessel or flow reactor[10][12] | Reagent-free, minimizing waste and simplifying purification.[10] | Requires high temperatures and specialized equipment (e.g., flow reactor). Potential for thermal degradation of the substrate. |
| Base-Mediated | Powdered KOH in THF, Room Temperature | An alternative for substrates that are highly sensitive to any acidic conditions. | The mechanism is different (BAC2) and may not be as general as acid-catalyzed methods.[16] |
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific applications.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This is the most common and often most effective method for tert-butyl ester cleavage.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[15]
-
To the stirred solution, add an equal volume of TFA at room temperature.[14][15]
-
Stir the reaction mixture for 2-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate the residue with toluene or DCM several times.[15]
-
The resulting crude product, adipic acid, can be purified by crystallization or column chromatography if necessary.
Causality and Considerations: The 1:1 mixture of TFA and DCM provides a strongly acidic environment that facilitates rapid cleavage.[14][15] Anhydrous conditions are recommended to prevent the introduction of water, which could potentially lead to side reactions, though for this specific deprotection, it is less of a concern. The volatility of both the solvent and the acid simplifies the work-up process.[1]
Protocol 2: Aqueous Phosphoric Acid Deprotection
This method offers a milder, more environmentally friendly alternative to TFA.[16][17]
Materials:
-
This compound
-
Phosphoric acid (85 wt% in water)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To the this compound in a round-bottom flask, add 85 wt% aqueous phosphoric acid.[3]
-
Heat the reaction mixture to 50-70 °C with vigorous stirring.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting adipic acid as needed.
Causality and Considerations: Aqueous phosphoric acid is a non-oxidizing, mild acid that can selectively cleave tert-butyl esters while leaving other sensitive groups, such as benzyl esters or TBDMS ethers, intact.[16] The biphasic nature of the reaction may require vigorous stirring to ensure efficient reaction.
Protocol 3: Thermal Deprotection in a Continuous Flow Reactor
This reagent-free method is ideal for clean, scalable synthesis.[10][12]
Materials:
-
This compound
-
Protic solvent (e.g., methanol, water)
-
Continuous flow reactor system with temperature and pressure control
Procedure:
-
Prepare a solution of this compound in the chosen protic solvent.
-
Pump the solution through a heated plug flow reactor at a temperature between 120-240 °C. The residence time is typically between 15-40 minutes.[10]
-
The exiting stream is cooled, and the solvent is removed under reduced pressure.
-
The resulting adipic acid is typically of high purity and may not require further purification.[10]
Causality and Considerations: The high temperature and pressure conditions in the flow reactor enable the thermolysis of the tert-butyl ester without the need for an acid catalyst.[10][12] This method is highly efficient and minimizes waste. However, it requires specialized equipment and careful optimization of temperature and residence time to avoid thermal degradation.
Caption: Mechanism of acid-catalyzed deprotection.
Concluding Remarks
The selective deprotection of the tert-butyl ester in this compound is a fundamental transformation that can be achieved through several effective methods. The choice of protocol should be guided by the specific requirements of the synthetic route, taking into account factors such as substrate sensitivity, desired purity, and scalability. While TFA-mediated deprotection remains a robust and widely used method, milder acidic conditions, Lewis acid catalysis, and thermal cleavage offer valuable alternatives for modern organic synthesis. Careful monitoring and optimization of the chosen method will ensure a successful and high-yielding conversion to the desired adipic acid monomethyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. tert-Butyl Esters [organic-chemistry.org]
- 17. tert-Butyl Ethers [organic-chemistry.org]
Application Note: Surface Modification Using 6-(tert-butoxy)-6-oxohexanoic acid
Authored by: A Senior Application Scientist
Date: January 2, 2026
Abstract
This technical guide provides a comprehensive overview of the application of 6-(tert-butoxy)-6-oxohexanoic acid for the functionalization of surfaces. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for the formation of self-assembled monolayers (SAMs), and discuss the subsequent deprotection to reveal a carboxylic acid-terminated surface. This guide is intended for researchers, scientists, and drug development professionals who require robust and reproducible methods for creating chemically active surfaces for a variety of applications, including biosensing, drug delivery, and biomaterial engineering.
Introduction: The Versatility of a Protected Carboxylic Acid
Surface modification is a cornerstone of modern materials science, enabling the precise control of interfacial properties. The choice of modifying agent is critical, and this compound offers a unique advantage: it is a bifunctional molecule featuring a terminal carboxylic acid group that is protected by a tert-butyl ester. This protection strategy is essential for preventing undesirable side reactions during the initial stages of surface functionalization, particularly when working with substrates that are sensitive to acidic conditions or when the carboxylic acid moiety itself could interfere with the primary surface coupling chemistry.
The tert-butyl protecting group is stable under a range of conditions but can be readily removed under acidic conditions to expose the terminal carboxylic acid. This "post-functionalization deprotection" strategy allows for the creation of surfaces with a high density of reactive carboxyl groups, which can then be used for the covalent immobilization of biomolecules, nanoparticles, or other ligands through standard carbodiimide coupling chemistries (e.g., EDC/NHS).
Principles of Surface Modification with this compound
The most common application of this compound in surface modification involves its conversion into a thiol-terminated derivative, which can then form a highly ordered self-assembled monolayer (SAM) on gold surfaces. The long alkyl chain promotes the formation of a densely packed, crystalline-like monolayer, while the tert-butoxy group provides a chemically inert outer surface.
Mechanism of SAM Formation
The formation of a SAM on a gold surface is a spontaneous process driven by the strong affinity of sulfur for gold. The thiol group at one end of the molecule chemisorbs onto the gold surface, while the alkyl chains pack together due to van der Waals interactions, resulting in a highly ordered monolayer.
Deprotection of the tert-butyl Ester
Once the SAM is formed, the tert-butyl ester can be cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA), to expose the terminal carboxylic acid. This step is typically performed under anhydrous conditions to prevent hydrolysis of the ester.
Caption: Deprotection of the tert-butyl ester on a SAM.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of a carboxylic acid-terminated SAM on a gold surface using a thiol derivative of this compound.
Synthesis of a Thiol-Terminated Derivative
To form a SAM on gold, this compound must first be converted to a thiol-terminated derivative. A common approach is to react it with a dithiol, such as 1,2-ethanedithiol, in the presence of a coupling agent. For the purpose of this guide, we will assume the availability of a suitable thiol derivative, such as 11-mercaptoundecanoic acid tert-butyl ester, which is commercially available.
Protocol for SAM Formation
This protocol details the formation of a SAM of a thiol-terminated derivative of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
Thiol-terminated derivative of this compound (e.g., 11-mercaptoundecanoic acid tert-butyl ester)
-
Absolute ethanol, anhydrous
-
Dichloromethane, anhydrous
-
Nitrogen gas
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
Procedure:
-
Substrate Cleaning:
-
Immerse the gold-coated substrate in piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the thiol in anhydrous ethanol.
-
Immerse the cleaned and dried gold substrate in the thiol solution.
-
Allow the SAM to form for at least 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
Caption: Workflow for the formation of a self-assembled monolayer.
Protocol for Deprotection
This protocol describes the removal of the tert-butyl protecting group to expose the carboxylic acid.
Materials:
-
tert-Butoxy-terminated SAM on gold substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
Procedure:
-
Prepare Deprotection Solution:
-
In a fume hood, prepare a solution of 10% (v/v) TFA in anhydrous DCM.
-
-
Deprotection Reaction:
-
Immerse the SAM-coated substrate in the TFA/DCM solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Remove the substrate from the solution and rinse it thoroughly with DCM, followed by ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
The resulting surface will be terminated with carboxylic acid groups, ready for subsequent functionalization.
Characterization of the Modified Surface
The success of the surface modification should be verified using appropriate analytical techniques.
| Technique | Purpose | Expected Result |
| Contact Angle Goniometry | To assess the hydrophilicity/hydrophobicity of the surface. | The contact angle should decrease significantly after deprotection, indicating the presence of the more hydrophilic carboxylic acid groups. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | The C1s spectrum will show a decrease in the C-O-C component and an increase in the O=C-O component after deprotection. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the surface. | The appearance of a characteristic C=O stretching vibration for the carboxylic acid (~1700-1730 cm⁻¹) after deprotection. |
| Ellipsometry | To measure the thickness of the SAM. | The thickness should be consistent with a monolayer of the specific thiol used. |
Applications in Drug Development and Research
Surfaces functionalized with carboxylic acids are highly valuable in a range of applications:
-
Biosensors: Covalent immobilization of antibodies, enzymes, or nucleic acids for the detection of specific analytes.
-
Drug Delivery: Attachment of targeting ligands to drug-loaded nanoparticles to enhance their specificity.
-
Biomaterials: Modification of implant surfaces to improve biocompatibility and promote specific cellular responses.
-
Cell Culture: Creation of substrates with controlled surface chemistry to study cell adhesion and proliferation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete SAM formation | Contaminated substrate or thiol solution. | Ensure rigorous cleaning of the substrate and use of high-purity, anhydrous solvents. |
| Incomplete deprotection | Insufficient reaction time or TFA concentration. | Increase the reaction time or the concentration of TFA. Ensure anhydrous conditions. |
| Surface delamination | Harsh cleaning or deprotection conditions. | Reduce the piranha cleaning time or use a milder cleaning method. Ensure the deprotection is not excessively long. |
Conclusion
This compound, and its derivatives, are powerful tools for the creation of well-defined, chemically active surfaces. The use of a protecting group strategy allows for a two-step functionalization process that provides greater control over the surface chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement these methods in their own work, paving the way for advancements in a wide array of scientific and technological fields.
Troubleshooting & Optimization
improving yield of 6-(tert-butoxy)-6-oxohexanoic acid synthesis
Answering the growing demand for robust synthetic methodologies in drug development, this Technical Support Center provides researchers, scientists, and pharmaceutical professionals with a comprehensive guide to optimizing the synthesis of 6-(tert-butoxy)-6-oxohexanoic acid. As a key intermediate and building block, achieving high yield and purity in its synthesis is paramount. This guide, structured in a practical question-and-answer format, addresses common challenges and offers field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The synthesis of this compound, also known as adipic acid mono-tert-butyl ester, primarily involves the selective mono-esterification of adipic acid. The main challenge lies in preventing the formation of the diester byproduct, di-tert-butyl adipate. Key strategies include:
-
Direct Acid-Catalyzed Esterification: Reacting adipic acid with a tert-butylating agent (like tert-butanol or isobutylene) in the presence of a strong acid catalyst. This method is straightforward but often suffers from poor selectivity.[1]
-
Use of Adipic Anhydride: A two-step, but highly selective, method involves first converting adipic acid to its cyclic anhydride. The subsequent reaction of adipic anhydride with tert-butanol yields the desired monoester with high regioselectivity.[2][3]
-
Heterogeneous Catalysis: Employing solid-supported catalysts, such as acidic ion-exchange resins or alumina, can enhance selectivity. These methods often work on the principle of adsorbing the dicarboxylic acid via one carboxyl group, leaving the other accessible for esterification.[4][5][6]
Q2: Why is selective mono-esterification of a symmetric dicarboxylic acid like adipic acid so challenging?
Adipic acid is a symmetrical C6 dicarboxylic acid, meaning it has two chemically identical carboxylic acid groups.[7] Once the first esterification occurs to form the desired monoester, the remaining carboxylic acid group is still reactive. In many reaction systems, the rate of the second esterification (forming the diester) is comparable to or even faster than the first, leading to a statistical mixture of starting material, monoester, and diester, which complicates purification and lowers the yield of the target molecule.[4][8]
Q3: What is the role of the tert-butyl group in this molecule?
The tert-butyl group serves as a robust protecting group for the carboxylic acid. Its steric bulk prevents it from being easily cleaved under many reaction conditions, such as basic hydrolysis or nucleophilic attack, that would affect a less hindered ester (e.g., methyl or ethyl). However, it is sensitive to strong acidic conditions, which allows for its selective removal when the free carboxylic acid is needed later in a synthetic sequence.[9][10]
Q4: What are the most critical parameters to control for maximizing the yield of the monoester?
To maximize the yield and selectivity for this compound, the following parameters are critical:
-
Stoichiometry: Precise control over the molar ratio of the tert-butylating agent to adipic acid is crucial, especially in direct esterification methods.
-
Reaction Temperature: High temperatures can promote the formation of the diester and can also lead to the decomposition of the tert-butyl ester via elimination of isobutene.[9]
-
Catalyst Choice: The type and amount of catalyst can significantly influence selectivity. Heterogeneous catalysts or methods that proceed via an anhydride intermediate generally offer better control than strong mineral acids.[2][4]
-
Water Removal: In direct esterification reactions, water is a byproduct. Its removal can drive the reaction equilibrium towards product formation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Potential Cause A: Incomplete Reaction
-
Why it happens: The esterification reaction may not have reached completion due to insufficient reaction time, low temperature, or an inadequate amount of catalyst. The formation of the monoester from adipic acid is an equilibrium-controlled process.[11][12]
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (adipic acid).
-
Optimize Reaction Time & Temperature: Gradually increase the reaction time. If the reaction is still sluggish, a modest increase in temperature may be beneficial, but be cautious as temperatures above 60-70°C can promote side reactions.
-
Catalyst Loading: Ensure the correct catalytic amount is used. For acid-catalyzed reactions, a concentration of 1-5 mol% is typical.
-
-
-
Potential Cause B: Decomposition of the tert-Butyl Ester
-
Why it happens: The tert-butyl ester is labile under strongly acidic conditions, especially at elevated temperatures. The acid catalyst can protonate the ester oxygen, leading to the elimination of isobutene and regenerating the carboxylic acid.[10]
-
Solution:
-
Use Milder Catalysts: Consider replacing strong mineral acids (like H₂SO₄) with milder alternatives such as p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin (e.g., Amberlyst 15).[13]
-
Control Temperature: Maintain the reaction temperature below 60°C.
-
Neutralize Promptly: During the workup, neutralize the acidic catalyst as soon as the reaction is complete by washing with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.
-
-
Problem 2: Significant Formation of Di-tert-butyl Adipate (Diester)
-
Potential Cause: Lack of Selectivity in Esterification
-
Why it happens: This is the most common issue, arising from the similar reactivity of the two carboxyl groups in adipic acid. Direct esterification methods are particularly prone to this outcome.[8]
-
Solution:
-
Adopt a High-Selectivity Protocol: The most reliable method to avoid diester formation is to first convert adipic acid to adipic anhydride. The anhydride reacts with one equivalent of tert-butanol to selectively form the monoester. This approach avoids the competitive reaction at the second carboxyl group.[2][3]
-
Utilize Heterogeneous Catalysis: Employing a solid support like alumina can favor mono-esterification. The diacid adsorbs to the alumina surface through one carboxyl group, effectively protecting it while the other remains free to react.[6]
-
Strict Stoichiometric Control: If using direct esterification, use a precise 1:1 molar ratio of adipic acid to the tert-butylating agent. This will still produce a mixture but can limit the extent of diester formation. Be prepared for a more challenging purification.
-
-
Problem 3: Presence of Unreacted Adipic Acid in Final Product
-
Potential Cause: Inefficient Purification
-
Why it happens: Adipic acid has some solubility in organic solvents used for extraction, and its polarity is relatively close to the desired monoester, which can lead to incomplete separation.
-
Solution:
-
Thorough Basic Extraction: During the workup, perform multiple extractions with a mild aqueous base (e.g., NaHCO₃ or K₂CO₃ solution). The acidic adipic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer, while the monoester remains in the organic layer.
-
Column Chromatography: If basic extraction is insufficient, purify the crude product using silica gel column chromatography. A solvent system of ethyl acetate and hexanes is typically effective. The less polar diester will elute first, followed by the desired monoester, and the highly polar adipic acid will remain on the baseline or elute very slowly.
-
-
Optimized Experimental Protocol: Synthesis via Adipic Anhydride
This protocol minimizes diester formation and generally produces a cleaner crude product, simplifying purification.
Step 1: Synthesis of Adipic Anhydride
-
Combine adipic acid (1.0 eq) and acetic anhydride (1.5 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 140-150°C and reflux for 2-3 hours.
-
Allow the reaction to cool slightly, then remove the excess acetic anhydride and acetic acid byproduct under reduced pressure (vacuum distillation). The remaining residue is crude adipic anhydride, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude adipic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add tert-butanol (1.05 eq) to the solution.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the anhydride is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel chromatography if necessary.
Data Summary: Impact of Reaction Parameters
| Parameter | Condition | Expected Yield of Monoester | Selectivity (Monoester:Diester) | Notes |
| Method | Direct Esterification (H₂SO₄ catalyst) | Low to Moderate (30-50%) | Poor (e.g., 2:1 to 1:1) | Difficult purification, significant byproduct formation. |
| Anhydride Intermediate | High (75-90%) | Excellent (>20:1) | Preferred method for high purity and yield.[2][3] | |
| Ion-Exchange Resin | Moderate to High (60-80%) | Good to Excellent | Catalyst is recyclable, environmentally benign.[4] | |
| Temperature | 25-40°C | Slower reaction rate | High | Favors mono-esterification, minimizes decomposition. |
| 60-80°C | Faster reaction rate | Decreased | Increased risk of diester formation and tert-butyl group cleavage.[9] | |
| Catalyst | Strong Acid (H₂SO₄) | High conversion | Low | Promotes both mono- and di-esterification. |
| Milder Acid (p-TsOH) | Good conversion | Moderate | Less decomposition of the product compared to H₂SO₄. | |
| DMAP (with anhydride) | High conversion | High | Effective nucleophilic catalyst for the alcoholysis of the anhydride. |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.
A troubleshooting workflow for the synthesis of this compound.
References
- 1. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 2. CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 3. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 4. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adipic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl 6-oxohexanoate | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. air.unimi.it [air.unimi.it]
- 12. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of 6-(tert-butoxy)-6-oxohexanoic acid by Column Chromatography
Welcome to the technical support center for the purification of 6-(tert-butoxy)-6-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this compound using column chromatography. Here, we move beyond simple step-by-step instructions to explain the underlying principles, helping you to not only solve immediate issues but also to adapt and optimize the purification for your specific needs.
Introduction: The Challenge of Purifying an Acidic Compound
This compound, also known as mono-tert-butyl adipate, is a valuable building block in organic synthesis.[1][2] Its structure, containing both a bulky, non-polar tert-butyl ester and a polar carboxylic acid, presents a unique challenge for purification by silica gel chromatography. The acidic proton can interact strongly with the silica stationary phase, potentially leading to issues like peak tailing and poor separation.[3] This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound, providing a systematic approach to diagnosis and resolution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., hexane or petroleum ether).[4] |
| Compound Does Not Elute or Elutes Very Slowly (Low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of the polar solvent (e.g., ethyl acetate).[4] |
| Strong interaction between the carboxylic acid and silica gel. | Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to the mobile phase. This protonates the silica surface, reducing the strong interaction with your acidic compound and improving peak shape.[3][5] | |
| Poor Separation from Impurities (Overlapping Bands) | Incorrect solvent system. | Re-evaluate your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the target compound to ensure good separation on the column.[4] |
| Column overloading. | Reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[6] | |
| Improper column packing. | Ensure the silica gel is packed uniformly without cracks or channels. A well-packed column is crucial for good separation.[5] | |
| Peak Tailing or Streaking | Strong analyte-stationary phase interaction due to the carboxylic acid. | As mentioned above, add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and minimize tailing.[3] |
| The compound may be degrading on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[7] | |
| No Compound Detected in Fractions | The compound may have degraded on the column. | Perform a stability test as described above.[7] |
| The compound may have eluted in the solvent front. | Check the very first fractions collected.[7] | |
| The fractions may be too dilute to detect by TLC. | Concentrate a portion of the fractions where you expect your compound to elute and re-spot on a TLC plate.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel (230-400 mesh) is the most common and cost-effective choice.[8] However, due to the acidic nature of the compound, which can lead to tailing, deactivated (neutral) silica gel or even alumina can be considered if significant issues persist.[3][7]
Q2: How do I choose the right solvent system?
A2: The key is to use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation and an Rf value for your target compound between 0.25 and 0.35.[4] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9] For this compound, a gradient elution starting with a low polarity mixture and gradually increasing the ethyl acetate concentration is often effective.
Q3: Why is adding a small amount of acid to the mobile phase recommended?
A3: The free silanol groups on the surface of silica gel are acidic and can deprotonate your carboxylic acid, leading to strong ionic interactions. This causes the compound to "stick" to the column, resulting in broad, tailing peaks. Adding a small amount of a volatile acid like acetic acid to the mobile phase helps to keep your compound in its protonated, less polar form and also protonates the silica surface, leading to sharper peaks and better separation.[3][5]
Q4: What are the common impurities I should be looking for?
A4: Common impurities can include unreacted starting materials such as adipic acid or its monomethyl ester, as well as byproducts from the synthesis.[10] Depending on the synthetic route, di-tert-butyl adipate could also be a potential impurity. TLC analysis of your crude mixture against authentic samples of potential impurities is the best way to identify them.
Q5: Can I use other polar solvents besides ethyl acetate?
A5: Yes, other polar solvents like diethyl ether or dichloromethane can be used in combination with a non-polar solvent.[9] The choice depends on the specific separation needed, which should be determined by TLC screening. Acetone can also be used, but be aware of its higher polarity.[9]
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a detailed, step-by-step methodology for the purification.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, potentially with 0.5% acetic acid)
-
Crude this compound
-
Test tubes for fraction collection
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Procedure:
-
Solvent System Selection:
-
Perform TLC analysis of the crude material using various ratios of hexane and ethyl acetate.
-
Identify a solvent system where the desired compound has an Rf of approximately 0.25-0.35.[4] If significant tailing is observed, add 0.5% acetic acid to the solvent mixture and re-run the TLC.
-
-
Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
In a beaker, create a slurry of silica gel with the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge any air bubbles.[6]
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[5]
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent to the top of the sand layer.
-
Gently add a small amount of fresh eluent to rinse the inner walls of the column and allow it to adsorb as well.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, start with the less polar solvent mixture and systematically increase the polarity by increasing the percentage of ethyl acetate.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot the crude material, the collected fractions, and a co-spot on the same TLC plate for comparison.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. This compound | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H18O4) [pubchemlite.lcsb.uni.lu]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. 6-tert-butoxy-6-oxohexanoic acid CAS#: 52221-07-5 [m.chemicalbook.com]
Technical Support Center: Navigating the Solubility Challenges of 6-(tert-butoxy)-6-oxohexanoic Acid and Its Derivatives
Welcome to the technical support resource for 6-(tert-butoxy)-6-oxohexanoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this amphipathic molecule. Possessing both a polar carboxylic acid head and a nonpolar tert-butyl ester tail, this compound's solubility behavior can be complex and context-dependent. This document provides in-depth, evidence-based troubleshooting strategies and detailed protocols in a user-friendly question-and-answer format to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve this compound for my organic reaction. What solvents should I try?
The low solubility of this compound in many common organic solvents is a primary challenge. This is due to the molecule's dual nature: the carboxylic acid group prefers polar, protic environments, while the aliphatic chain and bulky tert-butyl group favor nonpolar environments.
Based on its structure and available data, a qualitative solubility profile has been compiled to guide your solvent selection.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Causality |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Moderate | These solvents can solvate both the polar carboxylic acid group and the nonpolar alkyl chain to some extent. A synthesis procedure has been noted to use a mixture of ethanol and THF, indicating good compatibility.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | DCM is often used for extractions of this compound, suggesting it is a reasonably good solvent.[1] It effectively solvates the nonpolar portion of the molecule. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | These solvents can hydrogen bond with the carboxylic acid group. However, the nonpolar tail may limit high solubility. Adipic acid itself shows good solubility in alcohols.[2] |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Poor | These solvents are unable to effectively solvate the polar carboxylic acid group, leading to low solubility. |
| Aqueous | Water, Buffers (neutral pH) | Very Poor | The nonpolar alkyl chain and tert-butyl group significantly reduce water solubility.[3] |
Troubleshooting Workflow for Dissolution in Organic Solvents:
Caption: Workflow for dissolving in organic solvents.
Q2: How can I prepare an aqueous stock solution of this compound for a biological assay? It's insoluble in my buffer.
Directly dissolving this compound in neutral aqueous buffers is challenging due to its hydrophobic nature. The key is to deprotonate the carboxylic acid to form a much more water-soluble carboxylate salt.[4]
Core Principle: pH Adjustment
The predicted pKa of this compound is approximately 4.69.[1] By adjusting the pH of the solution to be at least 2 units above the pKa (i.e., pH > 6.7), the carboxylic acid will be predominantly in its deprotonated, anionic form, which is significantly more water-soluble.
Protocol for Preparing an Aqueous Stock Solution:
-
Initial Weighing: Weigh out the desired amount of the compound in a sterile container.
-
Initial Suspension: Add a small amount of a water-miscible co-solvent, such as DMSO or ethanol, to wet the compound. Use the absolute minimum required (e.g., 1-5% of the final volume). This can help break up solid aggregates.[5]
-
Basic Solution Addition: Slowly add a 0.1 M NaOH solution dropwise while vortexing or stirring until the solid dissolves. This will form the sodium salt of the carboxylic acid.
-
Buffer Addition: Once dissolved, add your desired sterile buffer (e.g., PBS, TRIS) to reach the target concentration.
-
Final pH Check and Adjustment: Check the pH of the final solution and adjust to your desired experimental pH using dilute HCl or NaOH. Ensure the final pH remains sufficiently high to maintain solubility.
-
Sterile Filtration: Sterile filter the final stock solution through a 0.22 µm filter.
Important Considerations for Biological Assays:
-
Co-solvent Effects: Be mindful that co-solvents like DMSO can affect cell viability and enzyme activity. Always run appropriate vehicle controls in your assays.[6][7]
-
Surfactants: If co-solvents are not suitable, non-ionic surfactants like Tween 80 or Polysorbate 80 can be used at low concentrations (e.g., 0.1-1%) to aid in solubilization by forming micelles.[8][9]
Q3: My compound is "oiling out" during purification by recrystallization. How can I get it to form crystals?
"Oiling out" is a common issue with amphipathic molecules where the compound separates as a liquid phase instead of a solid crystalline lattice.[8] This often happens when the solution is too supersaturated or when the melting point of the compound is lower than the temperature of the solution.
Troubleshooting "Oiling Out":
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can help slow the cooling process.[10]
-
Less Anti-solvent: If using an anti-solvent system, add the anti-solvent more slowly and with vigorous stirring.
-
-
Adjust the Solvent System:
-
More "Good" Solvent: Re-heat the solution until the oil redissolves and add a small amount of the "good" solvent (the one the compound is more soluble in) before cooling again. This reduces the level of supersaturation.[11]
-
Change Solvents: The polarity mismatch between your solvent and the solute may be too great. If you are using a very nonpolar solvent, try one with slightly more polarity.[6] For this compound, a mixed solvent system like ethyl acetate/hexanes or acetone/hexanes could be effective.
-
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of solid material, add a seed crystal to the cooled solution to provide a nucleation site.[4]
-
Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that promote nucleation.
-
Diagram of Oiling Out vs. Crystallization:
Caption: Comparison of ideal crystallization and oiling out.
Q4: I need to remove the tert-butyl protecting group. What are the standard conditions?
The tert-butyl ester is a common protecting group that is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[12]
Standard Protocol for tert-Butyl Ester Deprotection:
A widely used and effective method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][13]
-
Dissolution: Dissolve the this compound derivative in anhydrous DCM (a typical concentration is 0.1-0.5 M).
-
TFA Addition: Cool the solution in an ice bath and add an equal volume of TFA (creating a 1:1 DCM:TFA mixture).
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is often complete within 2-4 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting adipic acid derivative can then be purified by recrystallization or chromatography.
-
Mechanism Insight: The reaction proceeds via protonation of the ester carbonyl, followed by the loss of the stable tert-butyl cation, which is then deprotonated to form isobutylene gas.[14]
Safety Note: TFA is highly corrosive. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
Handling and Storage
-
Storage: It is recommended to store this compound and its derivatives in a cool (2-8°C), dry place under an inert atmosphere.[1] Keep containers tightly sealed.
-
Safety: The compound is classified as an irritant and may be harmful if swallowed.[15] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Always consult the Safety Data Sheet (SDS) before use.
References
- 1. aaronchem.com [aaronchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. This compound, 52221-07-05 | BroadPharm [broadpharm.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acids - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. This compound | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]
storage and handling of 6-(tert-butoxy)-6-oxohexanoic acid to prevent degradation
Welcome to the technical support guide for 6-(tert-butoxy)-6-oxohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound, preventing its degradation during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry and well-ventilated area.[1] While some suppliers suggest room temperature storage, others recommend colder temperatures, such as in a freezer at -20°C, for optimal preservation.[2][3] It is crucial to protect the compound from moisture.[4]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Therefore, it is mandatory to use appropriate personal protective equipment. This includes wearing protective gloves, safety glasses or goggles, and a lab coat.[4][6] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[1][6]
Q3: In which solvents can I dissolve this compound?
This compound is generally soluble in organic solvents such as dichloromethane (DCM) and ethanol. When preparing solutions, it is critical to use anhydrous solvents to prevent hydrolysis of the tert-butyl ester.
Troubleshooting Guide
Q4: I dissolved this compound in a solvent, and after a few days, I noticed a change in the pH of the solution. What is happening?
A change in pH, specifically a decrease, is a strong indicator of degradation. The tert-butyl ester group of this compound is susceptible to acid-catalyzed hydrolysis, which cleaves the ester bond to yield adipic acid and tert-butanol.[7] The newly formed carboxylic acid group from the adipic acid will lower the pH of your solution. This reaction is accelerated by the presence of even trace amounts of acid and water.
Q5: My recent analysis (NMR/LC-MS) of a solution containing this compound shows an unexpected peak. What could this be?
The appearance of a new peak in your analytical data likely corresponds to the formation of adipic acid, the degradation product. The tert-butyl ester is a protecting group that is stable under neutral and basic conditions but is readily cleaved under acidic conditions.[7][8][9] The presence of acidic impurities in your solvent or on your glassware can catalyze this degradation. The released tert-butyl cation can also lead to the formation of isobutylene.[10]
Q6: I suspect my sample of this compound has degraded. How can I confirm this?
You can confirm degradation by using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS). In the ¹H NMR spectrum, the disappearance of the characteristic singlet peak for the tert-butyl protons (around 1.4-1.5 ppm) and the appearance of new signals corresponding to adipic acid would confirm hydrolysis. With LC-MS, you would observe a new peak with a mass corresponding to adipic acid (146.14 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator to remove any residual moisture.
-
Solvent Selection: Use an anhydrous grade of your chosen organic solvent (e.g., dichloromethane, ethyl acetate).
-
Weighing: Weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the anhydrous solvent to the vial to achieve the desired concentration.
-
Storage: Tightly seal the vial, preferably with a cap containing a PTFE liner, and store at the recommended temperature (-20°C is recommended for long-term solution storage).[2][3]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Temperature | Room Temperature or -20°C | [2][3] |
| Atmosphere | Dry, well-ventilated area | [1] |
| Container | Tightly sealed | [1] |
| Incompatibilities | Strong acids, strong oxidizing agents | [7] |
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound, 52221-07-05 | BroadPharm [broadpharm.com]
- 3. 6-tert-butoxy-6-oxohexanoic acid CAS#: 52221-07-5 [m.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of 6-(tert-butoxy)-6-oxohexanoic Acid
For researchers and professionals in drug development and organic synthesis, the purity of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of reproducible and reliable outcomes. 6-(tert-butoxy)-6-oxohexanoic acid, a versatile bifunctional molecule often employed as a linker or building block, is a prime example where stringent purity assessment is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity determination, contextualized against other common analytical techniques. We will explore the causality behind methodological choices, ensuring that the described protocols are not just a series of steps, but a self-validating analytical framework.
The Analyte: Understanding this compound and Its Impurity Profile
This compound is an adipic acid derivative where one of the carboxylic acid groups is protected by a tert-butyl ester. This structure imparts a dual nature: a polar carboxylic acid terminus and a more nonpolar, sterically hindered ester group. Its utility in synthesis is significant, but this also means that its impurity profile can be directly traced back to its synthetic route.
A common synthesis pathway is the mono-esterification of adipic acid. This process, while seemingly straightforward, is a competitive reaction that can lead to a predictable set of impurities. Understanding this is the first step in developing a robust analytical method.
Common Process-Related Impurities:
-
Adipic Acid (Starting Material): Incomplete reaction leads to residual starting material.
-
Di-tert-butyl Adipate (Byproduct): Over-esterification results in the formation of the diester.
-
Residual Solvents and Reagents: Catalysts and solvents used during the reaction and workup may persist in the final product.
The diagram below illustrates the synthesis pathway and the origin of key impurities, which our analytical method must be able to separate and quantify.
Caption: Synthesis of this compound and the origin of process-related impurities.
The Primary Workhorse: Reversed-Phase HPLC for Purity Determination
For analyzing a molecule with the characteristics of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice. The rationale is clear: the stationary phase (typically a C18 alkyl chain bonded to silica) is nonpolar, while the mobile phase is a more polar aqueous/organic mixture. The analyte, possessing both polar and nonpolar regions, can be effectively retained and then eluted by modulating the mobile phase composition.
Causality-Driven Experimental Protocol
The following protocol is designed for robustness. Each parameter is selected to address a specific chemical property of the analyte and its potential impurities, creating a self-validating system.
Workflow for HPLC Purity Analysis
Caption: Standard workflow for the purity analysis of this compound by HPLC.
Detailed HPLC Methodology
| Parameter | Condition | Justification & Expert Insights |
| Instrumentation | Standard HPLC System | Equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD). |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary nonpolar character to retain the analyte and its related impurities. A 250 mm length ensures sufficient resolution to separate structurally similar compounds like the mono- and di-esters. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The critical choice here is the acid. The carboxylic acid on the analyte must be protonated (non-ionized) to prevent peak tailing, which occurs when the ionized form interacts with residual silanol groups on the silica support. Phosphoric acid provides a stable, low pH.[1][2] |
| Mobile Phase B | Acetonitrile | Acetonitrile is an excellent organic modifier that provides good peak shape and has a low UV cutoff, which is essential for detection at low wavelengths. |
| Gradient Elution | 30% B to 95% B over 20 min | A gradient is necessary because of the wide polarity range of potential components. Adipic acid (highly polar) will elute early, the mono-ester (intermediate polarity) will elute next, and the di-tert-butyl adipate (nonpolar) will elute late. A shallow gradient ensures their baseline separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics. |
| Detection | UV at 210 nm | The carboxylic acid and ester functional groups lack a strong chromophore in the higher UV range. Detection at 210 nm allows for sensitive detection of the carbonyl C=O bond present in the analyte and all key impurities.[1][2][3] |
| Sample Prep. | 1 mg/mL in 50:50 Water:ACN | The diluent should be strong enough to solubilize the analyte and impurities but weak enough not to cause peak distortion upon injection. A 50:50 mixture is a good starting point. |
A Comparative Framework: HPLC vs. Alternative Techniques
While HPLC is the primary method, a comprehensive purity assessment often relies on orthogonal techniques—methods that measure the same property using a different underlying principle. This approach provides a much higher degree of confidence in the final purity value.
| Technique | Information Provided | Advantages | Limitations & Causality |
| HPLC-UV | Quantitative purity, separation of impurities. | Robust, reproducible, excellent for quantification, widely available. | Peak identification is based solely on retention time. Co-eluting impurities without a UV chromophore will be missed. |
| LC-MS | Quantitative purity, separation, and mass confirmation. | Combines HPLC's separation with the high specificity of mass spectrometry, allowing for positive identification of impurities.[3][4] | More expensive, can suffer from ion suppression, and quantification requires appropriate standards. |
| ¹H and ¹³C NMR | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides definitive structural information, non-destructive, and can quantify without a reference standard for the impurity itself (qNMR).[5] | Lower sensitivity than HPLC. Signal overlap can complicate quantification, especially for impurities below the 1% level.[5] |
| GC-MS | Separation and identification of volatile impurities. | High sensitivity for volatile compounds like residual solvents. | Not suitable for the primary analyte. The carboxylic acid is non-volatile and the tert-butyl ester can be thermally labile. Analysis would require derivatization, adding complexity and potential for error.[6] |
Field-Proven Insights & Troubleshooting
Challenge: Peak Tailing for the Main Analyte
-
Cause: Insufficient suppression of the carboxylic acid ionization. The negatively charged carboxylate anion interacts strongly and non-specifically with the stationary phase.
-
Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid (~4.7). Using 0.1% phosphoric acid (pH ~2.1) is a reliable way to achieve this.
Challenge: Quantifying the Di-ester Impurity
-
Cause: The di-ester lacks the carboxylic acid group and thus has a different UV response factor at 210 nm compared to the mono-ester.
-
Solution: For accurate quantification, a reference standard of the di-tert-butyl adipate is required to generate a calibration curve. Assuming equal response factors based on area percent can lead to inaccurate results.
Challenge: Baseline Instability
-
Cause: Low UV detection (210 nm) is highly sensitive to impurities in the mobile phase solvents.
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Degassing the mobile phase is also critical to prevent bubble formation in the detector flow cell.
Conclusion: An Integrated Approach to Purity
The purity analysis of this compound is most reliably accomplished using a well-developed Reversed-Phase HPLC method. By carefully selecting parameters such as a C18 column and an acidified mobile phase, one can achieve excellent separation of the main compound from its key process-related impurities. The UV detection at 210 nm provides the necessary sensitivity for quantification.
However, for absolute confidence, particularly in a regulated drug development environment, this primary HPLC method should be complemented with orthogonal techniques. NMR spectroscopy serves as an invaluable tool for structural confirmation and identification of major components, while LC-MS provides the ultimate assurance in peak identity, especially for trace-level impurities. This multi-faceted approach, grounded in an understanding of the analyte's chemistry, ensures the highest level of scientific integrity and data trustworthiness.
References
- 1. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 2. researchgate.net [researchgate.net]
- 3. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: tert-Butyl Ester vs. Other Common Alternatives
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis.[1] Among the arsenal of protective functionalities, the tert-butyl (t-butyl) ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities.[1] Its widespread application, particularly in the intricate world of peptide synthesis and drug discovery, stems from a unique combination of stability and selective lability.[1] This technical guide provides an in-depth exploration of the tert-butyl ester protecting group, from its introduction and stability to its cleavage, complete with detailed experimental protocols and a comparative analysis of its performance against other common alternatives.
The selection of an appropriate protecting group for a carboxylic acid moiety can significantly influence the efficiency, selectivity, and overall success of a synthetic route.[2] The t-butyl ester offers significant advantages in multi-step syntheses. Its steric bulk effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents, preventing unwanted side reactions.[1] Crucially, it can be selectively removed under acidic conditions that leave many other protecting groups intact, a property known as orthogonality that is vital for complex molecule construction.[1][2]
The Principle of Orthogonal Protection
In the realm of complex, multi-step syntheses, the concept of "orthogonal protection" is paramount. This strategy allows for the deprotection of one type of protecting group in the presence of others, without affecting them.[3] The ability to selectively unmask a specific functional group is a powerful tool that enables chemists to construct complex molecules with precision. The choice of a carboxylic acid protecting group is, therefore, often dictated by the other protecting groups present in the molecule and the reaction conditions anticipated in subsequent synthetic steps.[2]
Comparative Stability of Common Carboxylic Acid Protecting Groups
The utility of a protecting group is defined by its stability under a range of chemical conditions and the ease with which it can be selectively removed. This section provides a head-to-head comparison of the tert-butyl ester with other widely used carboxylic acid protecting groups: methyl, benzyl, and silyl esters.
Data Presentation: Stability Overview
The following table summarizes the relative stability of t-butyl, methyl, benzyl, and silyl esters under common reaction conditions. This data is compiled from various sources and is intended as a general guide.[2] Specific reaction rates can be highly substrate-dependent.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, NaOH) | Hydrogenolysis (e.g., H₂, Pd/C) | Nucleophilic Attack (e.g., Grignard, Organolithiums) | Fluoride Ions (e.g., TBAF) |
| tert-Butyl Ester | Labile[2][4] | Generally Stable[2][4] | Stable[2] | Stable[2] | Stable |
| Methyl Ester | Stable (mild), Labile (strong)[2][3] | Labile[2][3] | Stable[2] | Labile[2] | Stable |
| Benzyl Ester | Stable (mild), Labile (strong)[2][3] | Generally Stable[2] | Labile[2][3][5] | Labile[2] | Stable |
| Silyl Ester (e.g., TBDMS) | Labile[2][3] | Labile[2][3] | Stable[2] | Labile[2] | Labile[6] |
Causality Behind Stability Differences:
-
tert-Butyl Esters: Their stability to basic and nucleophilic conditions is a direct consequence of the steric hindrance provided by the bulky tert-butyl group, which prevents nucleophiles from accessing the carbonyl carbon.[1] Cleavage under acidic conditions proceeds through a stable tertiary carbocation intermediate, making this deprotection pathway highly favorable.[7]
-
Methyl Esters: Being the least sterically hindered, methyl esters are susceptible to base-catalyzed hydrolysis (saponification).[4] They are generally stable to mild acidic conditions but can be cleaved with strong acids.[2]
-
Benzyl Esters: These are unique in their susceptibility to cleavage by hydrogenolysis, a mild and neutral method that involves catalytic hydrogenation.[2][5] This provides an excellent orthogonal deprotection strategy. They are relatively stable to both acidic and basic conditions.[2]
-
Silyl Esters: The lability of silyl esters stems from the strength of the silicon-fluoride bond and the susceptibility of the silicon-oxygen bond to both acid and base-catalyzed cleavage.[6][8] This makes them suitable for temporary protection when very mild deprotection is required.[2]
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the protection of a carboxylic acid as a tert-butyl ester and its subsequent deprotection, along with comparative deprotection protocols for other common ester protecting groups.
Workflow for Carboxylic Acid Protection and Deprotection
Caption: General workflow for the protection of a carboxylic acid as a tert-butyl ester and its subsequent deprotection.
Protocol 1: Protection of a Carboxylic Acid as a tert-Butyl Ester
This protocol describes a common method for the introduction of a t-butyl ester using isobutylene and an acid catalyst.[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
Dichloromethane (DCM) or tert-Butyl acetate
-
Concentrated sulfuric acid (catalytic amount)
-
Isobutylene gas
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the carboxylic acid in DCM or tert-butyl acetate in a pressure-resistant flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the solution for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The flask should be sealed to maintain a positive pressure of isobutylene.
-
Upon completion, carefully vent the excess isobutylene in a fume hood.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl ester, which can be purified by column chromatography if necessary.
Causality of Experimental Choices: The use of a strong acid catalyst is essential to generate the tert-butyl cation from isobutylene.[1] Dichloromethane is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds. The final workup with sodium bicarbonate neutralizes the acid catalyst, and the washing and drying steps remove impurities to yield the desired product.
Protocol 2: Deprotection of a tert-Butyl Ester
This protocol outlines the cleavage of a tert-butyl ester using trifluoroacetic acid (TFA).
Materials:
-
tert-Butyl ester (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the tert-butyl ester in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Add toluene to the residue and concentrate again under reduced pressure (this step helps to azeotropically remove residual TFA).
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate to yield the deprotected carboxylic acid.
Comparative Deprotection Protocols
Protocol 3: Deprotection of a Methyl Ester (Saponification)
Materials:
-
Methyl ester (1.0 eq)
-
Methanol or Tetrahydrofuran (THF)
-
1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester in a mixture of methanol or THF and water.
-
Add an excess of 1 M LiOH or NaOH solution (typically 1.5-2.0 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0°C and acidify with 1 M HCl until the pH is acidic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the carboxylic acid.[2]
Protocol 4: Deprotection of a Benzyl Ester (Hydrogenolysis)
Materials:
-
Benzyl ester (1.0 eq)
-
Methanol or Ethyl acetate
-
10% Palladium on carbon (Pd/C) catalyst (catalytic amount)
-
Hydrogen gas (balloon or H-Cube)
Procedure:
-
Dissolve the benzyl ester in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the carboxylic acid.
Logical Relationship of Orthogonal Deprotection
Caption: Orthogonal deprotection strategies for different ester protecting groups.
Conclusion: A Strategic Choice for Synthesis
The choice of a carboxylic acid protecting group is a critical decision in the design of a synthetic strategy.[2] The tert-butyl ester offers the distinct advantage of being stable to a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions.[2] This makes it an excellent choice for syntheses involving organometallic reagents or basic reaction steps where other ester protecting groups might be labile.[2]
In contrast, methyl esters are susceptible to basic hydrolysis, providing an orthogonal deprotection strategy when acid-labile groups are present.[2] Benzyl esters are uniquely cleaved by hydrogenolysis, a mild and neutral method that is compatible with many functional groups, but not those susceptible to reduction.[2][5] Silyl esters are highly labile to both acidic and basic conditions, as well as fluoride ions, making them suitable for temporary protection when mild deprotection is required.[2] Ultimately, the optimal protecting group depends on the specific molecular context and the planned synthetic sequence.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Structural Validation of 6-(tert-butoxy)-6-oxohexanoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of chemical synthesis and drug development, the precise structural characterization of novel molecules is paramount. 6-(tert-butoxy)-6-oxohexanoic acid, a derivative of adipic acid, presents a unique analytical challenge due to its bifunctional nature, possessing both a carboxylic acid and a tert-butyl ester. This guide provides an in-depth, comparative analysis of mass spectrometry for the structural validation of this compound, juxtaposed with alternative spectroscopic techniques. We will delve into the causal underpinnings of experimental design, ensuring a self-validating analytical workflow.
Part 1: Primary Structural Elucidation via Mass Spectrometry
Mass spectrometry stands as a cornerstone technique for determining the molecular weight and elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization. For this compound (Molecular Formula: C₁₀H₁₈O₄, Molecular Weight: 202.25 g/mol [1]), both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques, each providing complementary information.
Predicted Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and often complex fragmentation. This provides a detailed fingerprint of the molecule's structure. The fragmentation of this compound is predicted to be dominated by characteristic cleavages of the ester and aliphatic chain.
A key fragmentation pathway for esters containing γ-hydrogens is the McLafferty rearrangement . In this process, a hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen, followed by cleavage of the α-β carbon bond, resulting in the elimination of a neutral alkene and the formation of a radical cation. For this compound, this would lead to the loss of isobutylene (C₄H₈) from the tert-butyl ester group.
Key Predicted Fragments in EI-MS:
| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Mechanism |
| 202 | [M]⁺ | Molecular Ion |
| 187 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety |
| 147 | [M - C₄H₉O]⁺ or [M - COOtBu + H]⁺ | Cleavage of the tert-butoxy group or the entire ester group with hydrogen transfer |
| 146 | [M - C₄H₈]⁺ | McLafferty Rearrangement: Loss of isobutylene from the tert-butyl ester |
| 129 | [M - C₄H₉O₂]⁺ | Loss of the entire tert-butoxycarbonyl group |
| 116 | [C₅H₈O₃]⁺ | Further fragmentation of the aliphatic chain |
| 101 | [C₄H₅O₃]⁺ | Further fragmentation of the aliphatic chain |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Visualization of the Predicted EI Fragmentation Pathway:
Caption: Predicted EI-MS fragmentation of this compound.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion, or adducts of the molecular ion. This is particularly useful for confirming the molecular weight. In positive ion mode, we would expect to see the protonated molecule [M+H]⁺ at m/z 203.12779, and potentially adducts with sodium [M+Na]⁺ at m/z 225.10973 or potassium [M+K]⁺ at m/z 241.08367[2]. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 201.11323 would be prominent[2]. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ or [M-H]⁻ ions can be used to induce fragmentation and gain further structural information.
Part 2: A Comparative Analysis of Alternative Validation Techniques
While mass spectrometry is a powerful tool, a comprehensive structural validation relies on the convergence of data from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable, complementary information.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides clear evidence of the tert-butyl ester via fragmentation. | Isomeric differentiation can be challenging without standards; "hard" ionization can lead to the absence of a molecular ion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework. | Unambiguously confirms the presence and connectivity of the aliphatic chain, the tert-butyl group, and the carboxylic acid proton. | Lower sensitivity than MS; requires a larger sample amount. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Clearly shows the presence of the carboxylic acid O-H and C=O stretches, as well as the ester C=O stretch. | Provides limited information on the overall molecular structure and connectivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Can separate the analyte from impurities before mass analysis. | Requires derivatization of the carboxylic acid to increase volatility, adding a step to the workflow[3][4][5]. |
Part 3: Experimental Protocols for Comprehensive Validation
Mass Spectrometry: A Step-by-Step Workflow
Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer capable of both EI and ESI.
Procedure:
-
Sample Preparation:
-
For ESI: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
For EI (if using a direct insertion probe): Place a small amount of the neat liquid sample in a capillary tube.
-
-
Instrument Setup (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature of 250-350 °C.
-
Mass Range: 50-500 m/z.
-
-
Instrument Setup (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: 40-300 m/z.
-
-
Data Acquisition:
-
Inject the sample and acquire the mass spectrum.
-
For ESI, perform MS/MS on the [M+H]⁺ and [M-H]⁻ ions to induce fragmentation.
-
Visualization of the Mass Spectrometry Workflow:
Caption: General workflow for MS analysis of this compound.
Alternative Technique Protocols
Objective: To confirm the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum.
-
Expected Signals:
-
A singlet around 1.4 ppm (9H) corresponding to the tert-butyl group.
-
Multiplets between 1.6 and 2.4 ppm (8H) for the methylene protons of the hexanoic acid chain.
-
A broad singlet between 10-13 ppm (1H) for the carboxylic acid proton[6].
-
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Expected Signals:
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal around 28 ppm for the methyl carbons of the tert-butyl group.
-
Signals between 24-34 ppm for the methylene carbons of the aliphatic chain.
-
Two carbonyl signals, one for the ester (~173 ppm) and one for the carboxylic acid (~179 ppm)[7].
-
-
Objective: To identify the key functional groups.
Procedure:
-
Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory[8][9][10][11].
-
Data Acquisition:
-
Acquire the IR spectrum from approximately 4000 to 600 cm⁻¹.
-
Expected Absorptions:
-
A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹[12].
-
C-H stretching from the aliphatic and tert-butyl groups just below 3000 cm⁻¹.
-
Two C=O stretching absorptions: one for the ester around 1735 cm⁻¹ and one for the carboxylic acid around 1710 cm⁻¹[13]. The presence of two distinct carbonyl peaks would be strong evidence for the proposed structure.
-
-
Conclusion: A Multi-faceted Approach to Certainty
The structural validation of this compound is most robustly achieved through a synergistic application of multiple analytical techniques. Mass spectrometry provides definitive molecular weight information and key fragmentation data indicative of the tert-butyl ester. This is powerfully complemented by NMR spectroscopy, which elucidates the precise carbon-hydrogen framework, and IR spectroscopy, which confirms the presence of the essential carboxylic acid and ester functional groups. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and self-validating structural assignment, a critical step in any chemical research and development endeavor.
References
- 1. This compound | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H18O4) [pubchemlite.lcsb.uni.lu]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Senior Application Scientist's Guide to Linker Selection in PROTAC Development: 6-(tert-butoxy)-6-oxohexanoic Acid vs. Polyethylene Glycol (PEG)
For fellow researchers and pioneers in drug development, the rational design of Proteolysis-Targeting Chimeras (PROTACs) represents a frontier brimming with therapeutic promise. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are defined by three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them.[1][2] It is now unequivocally clear that the linker is far more than a simple spacer; it is a critical determinant of the PROTAC's biological activity and drug-like properties.[3][4]
This guide provides an in-depth, objective comparison of two prevalent flexible linker classes: aliphatic chains, represented here by the versatile building block 6-(tert-butoxy)-6-oxohexanoic acid, and the widely used polyethylene glycol (PEG) linkers. The choice between these motifs—one fundamentally hydrophobic, the other hydrophilic—profoundly influences every aspect of a PROTAC's performance, from its behavior in solution to its efficacy in vivo.
The Central Dogma of PROTAC Action
Before delving into linker specifics, it's crucial to contextualize their role. A PROTAC's sole purpose is to induce the formation of a productive ternary complex between the POI and an E3 ligase.[2][3] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[5][6] The PROTAC then disengages and continues its catalytic cycle.[5][7] The linker's length, flexibility, and chemical composition dictate the geometry and stability of this critical ternary complex.[2][8]
Section 1: The Hydrophobic Workhorse: Alkyl Chains via this compound
The molecule this compound is a common synthetic building block. The carboxylic acid provides a handle for amide bond formation, while the tert-butyl ester protects the other end, which can be deprotected for further elaboration. Functionally, it serves as a precursor to a six-carbon aliphatic (alkyl) chain within the final PROTAC structure. These linkers are characterized by their hydrophobicity and synthetic tractability.[1][9]
Physicochemical Properties:
-
Hydrophobicity: Alkyl chains are lipophilic, a property that can be a double-edged sword. While it may enhance passive diffusion across the lipid bilayer of the cell membrane, it often leads to poor aqueous solubility.[1][9] This is a significant hurdle, as many PROTACs already exist in the "beyond Rule of 5" chemical space due to their high molecular weight.[10][11]
-
Conformational Behavior: In aqueous media, long alkyl chains can drive a PROTAC to adopt folded conformations due to hydrophobic collapse.[10][12] However, in the nonpolar environment of a cell membrane, these linkers can become solvated, forcing the PROTAC into an extended, more polar conformation that is less permeable.[12] This environment-dependent behavior can make predicting cell permeability challenging.[10]
-
Metabolic Stability: Simple alkyl chains are generally considered to be metabolically stable, though they can be susceptible to terminal oxidation.[13][]
Section 2: The Hydrophilic Modulator: Polyethylene Glycol (PEG) Linkers
PEG linkers are composed of repeating ethylene glycol units and are the quintessential choice for imparting hydrophilicity.[1][15] Their ability to improve solubility makes them a go-to tool for rescuing PROTACs that are otherwise hampered by aggregation or poor aqueous behavior.[2][16]
Physicochemical Properties:
-
Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, significantly enhancing the aqueous solubility of the parent PROTAC.[17][18] This is often a primary driver for their incorporation into a linker design strategy.[19]
-
Conformational Behavior: The flexibility of PEG linkers allows them to adopt folded conformations that can shield the PROTAC's overall polar surface area.[3][17] This "chameleon effect" can create a more compact, less polar structure that is surprisingly amenable to membrane traversal, despite the linker's inherent hydrophilicity.[17] However, there is a tipping point; excessively long PEG chains can increase the topological polar surface area (TPSA) and hinder permeability.[3][17]
-
Metabolic Stability: The ether linkages within PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can be a liability for in vivo applications.[17]
Head-to-Head Comparison: Alkyl vs. PEG Linkers
The optimal linker is entirely dependent on the specific POI, E3 ligase, and the associated warhead and ligase-recruiting ligand.[13] The following table summarizes the general trends and trade-offs observed in the field.
| Feature | Alkyl Linkers (from this compound) | Polyethylene Glycol (PEG) Linkers | Rationale & Causality |
| Aqueous Solubility | Generally decreases solubility due to hydrophobic nature.[1] | Generally improves aqueous solubility.[2][16] | PEG's ether oxygens form hydrogen bonds with water, while alkyl chains are lipophilic and resist solvation in aqueous media.[17][18] |
| Cell Permeability | Can improve passive diffusion, but may get "stuck" in membranes in extended conformations.[3][12] | Complex relationship. Can improve permeability by shielding polarity in a folded state, but long chains increase TPSA.[3][17] | Permeability is a balance between lipophilicity and the ability to minimize polar surface area. PEG's flexibility can be advantageous, but alkyls are more classically "greasy".[10] |
| Ternary Complex | Provides high conformational freedom, which can be beneficial but also carries an entropic penalty upon binding.[2][3] | Also provides high conformational freedom. Its plasticity has been shown to enhance complex formation in some cases.[13] | Both are flexible linkers that allow the POI and E3 to find an optimal binding orientation. The key is finding the right length and geometry.[3][13] |
| Metabolic Stability | Generally good metabolic stability.[13] | Can be susceptible to oxidative metabolism at ether linkages.[17] | C-C bonds in alkyl chains are generally more stable to metabolism than the C-O bonds prevalent in PEG chains.[][17] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward.[1][7] | Can be more challenging and costly to synthesize, especially monodisperse chains.[1] | The synthesis of defined, uniform-length PEG chains is more complex than synthesizing simple alkyl chains. |
Experimental Section: Key Assays for Linker Evaluation
A robust linker optimization strategy relies on a suite of assays to provide a holistic view of a PROTAC's performance. No single assay tells the whole story.[20]
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is the gold standard for confirming and quantifying the primary pharmacological effect of a PROTAC: the elimination of its target protein.[5][21]
Objective: To determine the concentration-dependent degradation of a POI after treatment with a PROTAC.
Methodology:
-
Cell Seeding & Treatment:
-
Plate adherent cells (e.g., HeLa, MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compounds (e.g., from 1 µM down to 0.1 nM) in fresh cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium and treat the cells with the PROTAC dilutions for a predetermined time (e.g., 16 or 24 hours).[6]
-
-
Cell Lysis & Protein Quantification:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.[6]
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[6] Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[6]
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.
-
-
Data Acquisition and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.[6]
-
Quantify the band intensities using densitometry software.[6]
-
Normalize the POI signal to the loading control signal for each lane.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
-
Concluding Remarks
The choice between an alkyl linker, derived from precursors like this compound, and a hydrophilic PEG linker is a critical decision point in PROTAC design.[13] There is no universally superior option. Alkyl linkers offer synthetic simplicity and metabolic stability, often favoring cell permeability.[3][13] In contrast, PEG linkers are powerful tools for enhancing solubility and can uniquely promote permeability and ternary complex formation through conformational plasticity.[13][17]
The optimal path forward is empirical. A successful PROTAC campaign often involves synthesizing and testing a matrix of linkers, varying both composition (alkyl, PEG, or hybrids) and length, to identify the candidate with the best balance of solubility, permeability, and potent, selective degradation.[4][7] By employing a multi-faceted evaluation strategy, researchers can rationally navigate the complex interplay of linker properties to unlock the full therapeutic potential of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. The Essential Role of Linkers in PROTACs [axispharm.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 6-(tert-butoxy)-6-oxohexanoic Acid and its Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. This guide provides an in-depth spectroscopic comparison of 6-(tert-butoxy)-6-oxohexanoic acid, a key building block in various synthetic pathways, with its structural analogs, adipic acid and monomethyl adipate. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the distinct structural features of each molecule. This comparative analysis serves as a valuable resource for compound identification, purity assessment, and a deeper understanding of structure-property relationships.
Introduction to the Analogs
This compound is a mono-tert-butyl ester of adipic acid. Its structure incorporates a bulky tert-butyl group, which imparts unique steric and electronic properties compared to the parent dicarboxylic acid or its simple methyl ester. Adipic acid, a six-carbon linear dicarboxylic acid, and monomethyl adipate, its monomethyl ester, serve as excellent benchmarks for understanding the spectroscopic influence of the tert-butoxy group.
Chemical Structures
Caption: Chemical structures of the compared molecules.
Comparative Spectral Analysis
A detailed examination of the spectral data reveals key differences and similarities among the three compounds, directly attributable to their functional groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule.
This compound (Predicted & Experimental)
A key feature is the prominent singlet corresponding to the nine equivalent protons of the tert-butyl group.[1]
-
~1.48 ppm (s, 9H): This singlet arises from the protons of the tert-butyl group. Its integration value of 9H is a strong indicator of this moiety.[1]
-
~1.52 ppm (m, 4H): These multiplets correspond to the protons on the two central methylene groups of the hexanedioic acid backbone.[1]
-
~2.05-2.10 ppm (m, 4H): These multiplets are assigned to the protons on the methylene groups adjacent to the carbonyl carbons. They are shifted downfield due to the electron-withdrawing effect of the carbonyl groups.[1]
-
~10-12 ppm (br s, 1H): A broad singlet characteristic of a carboxylic acid proton. The chemical shift can vary depending on the solvent and concentration.
Adipic Acid
The ¹H NMR spectrum of adipic acid is simpler due to its symmetry.
-
~1.65 ppm (m, 4H): Corresponds to the protons of the two central methylene groups (-CH₂-CH₂-).[2]
-
~2.33 ppm (m, 4H): Represents the protons of the methylene groups adjacent to the two carboxylic acid groups (-CH₂-COOH).[2]
-
~10-12 ppm (br s, 2H): A broad singlet for the two equivalent carboxylic acid protons.[2][3]
Monomethyl Adipate
The asymmetry of monomethyl adipate leads to a more complex spectrum than adipic acid.
-
~1.68 ppm (m, 4H): Multiplets for the two central methylene groups.[4]
-
~2.37 ppm (m, 4H): Overlapping multiplets for the two methylene groups adjacent to the carbonyls.
-
~3.67 ppm (s, 3H): A sharp singlet characteristic of the methyl ester protons (-COOCH₃).[4]
-
~11.35 ppm (br s, 1H): A broad singlet for the single carboxylic acid proton.[4]
| Compound | tert-Butyl Protons (ppm) | Methylene Protons (central, ppm) | Methylene Protons (adjacent to C=O, ppm) | Methyl Ester Protons (ppm) | Carboxylic Acid Proton(s) (ppm) |
| This compound | ~1.48 (s, 9H)[1] | ~1.52 (m, 4H)[1] | ~2.05-2.10 (m, 4H)[1] | - | ~10-12 (br s, 1H) |
| Adipic Acid | - | ~1.65 (m, 4H)[2] | ~2.33 (m, 4H)[2] | - | ~10-12 (br s, 2H)[2][3] |
| Monomethyl Adipate | - | ~1.68 (m, 4H)[4] | ~2.37 (m, 4H)[4] | ~3.67 (s, 3H)[4] | ~11.35 (br s, 1H)[4] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of the molecules.
This compound (Predicted)
-
~24-25 ppm & ~33-34 ppm: Signals for the methylene carbons of the aliphatic chain.
-
~28 ppm: A signal for the three equivalent methyl carbons of the tert-butyl group.
-
~80 ppm: The quaternary carbon of the tert-butyl group.
-
~173 ppm: The carbonyl carbon of the tert-butyl ester.
-
~179 ppm: The carbonyl carbon of the carboxylic acid.
Adipic Acid
Due to symmetry, only three signals are expected.
-
~25.11 ppm: The central methylene carbons.[2]
-
~38.83 ppm: The methylene carbons adjacent to the carboxylic acids.[2]
-
~174 ppm: The two equivalent carboxylic acid carbons.
Monomethyl Adipate
The asymmetry results in distinct signals for each carbon.
-
~24.8, ~28.8, ~28.9, ~34.0 ppm: Signals for the four methylene carbons.
-
~51.4 ppm: The methyl carbon of the ester group.
-
~174.2 ppm: The carbonyl carbon of the methyl ester.
-
~179.6 ppm: The carbonyl carbon of the carboxylic acid.
| Compound | tert-Butyl Carbons (ppm) | Methylene Carbons (ppm) | Methyl Ester Carbon (ppm) | Carboxylic Acid Carbon (ppm) | Ester Carbonyl Carbon (ppm) |
| This compound | ~28 (CH₃), ~80 (C) | ~24-25, ~33-34 | - | ~179 | ~173 |
| Adipic Acid | - | ~25.11, ~38.83[2] | - | ~174 | - |
| Monomethyl Adipate | - | ~24.8, ~28.8, ~28.9, ~34.0 | ~51.4 | ~179.6 | ~174.2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups.
This compound (Predicted)
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2970 cm⁻¹: C-H stretching of the aliphatic chain and tert-butyl group.
-
~1735 cm⁻¹ (strong): C=O stretch of the tert-butyl ester.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1150 cm⁻¹: C-O stretch of the ester.
Adipic Acid
-
~3000 cm⁻¹ (broad): A very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid.[2]
-
~1700 cm⁻¹ (strong): A strong and sharp C=O stretch of the carboxylic acid dimer.[2]
Monomethyl Adipate
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2950 cm⁻¹: C-H stretching of the aliphatic chain and methyl group.
-
~1735 cm⁻¹ (strong): C=O stretch of the methyl ester.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
| Compound | O-H Stretch (Carboxylic Acid, cm⁻¹) | C-H Stretch (cm⁻¹) | C=O Stretch (Ester, cm⁻¹) | C=O Stretch (Carboxylic Acid, cm⁻¹) |
| This compound | ~2500-3300 (broad) | ~2970 | ~1735 | ~1710 |
| Adipic Acid | ~3000 (very broad)[2] | ~2940 | - | ~1700[2] |
| Monomethyl Adipate | ~2500-3300 (broad) | ~2950 | ~1735 | ~1710 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
This compound (Predicted)
-
[M-H]⁻ at m/z 201.11323: The deprotonated molecule in negative ion mode.[5]
-
[M+H]⁺ at m/z 203.12779: The protonated molecule in positive ion mode.[5]
-
A characteristic fragmentation would be the loss of the tert-butyl group (57 Da) or isobutylene (56 Da).
Adipic Acid
-
The molecular ion peak [M]⁺ is often weak or absent in electron ionization (EI) MS.
-
Common fragments include those from alpha-cleavage and McLafferty rearrangement.
Monomethyl Adipate
-
The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.[6]
| Compound | Molecular Ion [M]⁺ or Adducts (m/z) | Key Fragments |
| This compound | [M-H]⁻: 201.11323, [M+H]⁺: 203.12779[5] | Loss of tert-butyl group (-57) or isobutylene (-56) |
| Adipic Acid | Often weak or absent | Fragments from cleavage of the carbon chain and loss of water or COOH. |
| Monomethyl Adipate | Present, along with various adducts depending on ionization method.[6] | Fragments corresponding to the loss of -OCH₃, -COOCH₃, and parts of the alkyl chain. |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for each specific sample and instrument.
General Spectroscopic Analysis Workflow
Caption: A general workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk, or run as a mull with Nujol. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the salt plates/ATR crystal).
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) will depend on the analyte's properties and the desired information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic comparison of this compound, adipic acid, and monomethyl adipate reveals distinct fingerprints for each molecule. The presence of the tert-butyl group in this compound is clearly identified by a strong singlet at ~1.48 ppm in the ¹H NMR and characteristic signals around 28 ppm and 80 ppm in the ¹³C NMR. Similarly, the methyl ester in monomethyl adipate is easily distinguished by its ¹H NMR signal at ~3.67 ppm and ¹³C NMR signal at ~51.4 ppm. The symmetrical nature of adipic acid results in simpler spectra compared to its mono-ester derivatives. This guide demonstrates the power of multi-technique spectroscopic analysis in the unambiguous characterization of organic molecules, providing a foundational reference for researchers in the field.
References
- 1. Recueil des Travaux Chimiques des Pays-Bas - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. tert-Butyl 6-oxohexanoate | Benchchem [benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. This compound | 52221-07-5 [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
The Gatekeeper of Reactivity: A Technical Guide to the Tert-Butyl Protecting Group in Multi-Step Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the arsenal of available tools, the tert-butyl (t-Bu) group stands out for its unique combination of steric hindrance and chemical stability, offering a robust shield for a variety of functional groups. This guide provides an in-depth, objective comparison of the tert-butyl protecting group with other common alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic strategies.
The Tert-Butyl Group: A Strategic Advantage in Synthesis
The tert-butyl group's primary advantage lies in its remarkable stability under a wide range of reaction conditions, particularly those involving bases and nucleophiles. This robustness, coupled with its clean and efficient removal under acidic conditions, makes it an invaluable asset in the synthesis of complex molecules, from peptides to natural products.[1][2]
The core principle behind the efficacy of the tert-butyl protecting group is its acid-labile nature.[3] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeding through the formation of a stable tert-butyl cation.[4][5] This carbocation is then quenched, often by the solvent or added scavengers, to release the deprotected functional group.[6] This distinct cleavage mechanism forms the basis of its orthogonality with other protecting groups, a cornerstone of modern synthetic chemistry.[3]
Comparative Analysis: Tert-Butyl vs. Other Common Protecting Groups
The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the stability of other functional groups and the desired deprotection conditions. The following sections provide a comparative overview of the tert-butyl group against other widely used protecting groups.
Protection of Amines: The Boc Group in Focus
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines, particularly in peptide synthesis.[7][8] Its stability to a wide range of non-acidic conditions makes it highly compatible with many synthetic transformations.[9]
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Advantages | Potential Limitations |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis; orthogonal to Fmoc and Cbz groups.[10] | Harsh acidic cleavage may not be suitable for all substrates.[10] |
| Carbobenzyloxy | Cbz (Z) | Catalytic hydrogenolysis (H₂, Pd/C)[10] | Stable to acidic and basic conditions.[10] | Not compatible with reducible functional groups; catalyst poisoning can be an issue.[10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Mild deprotection; orthogonal to Boc and Cbz groups.[11] | Base-lability can be a limitation; dibenzofulvene byproduct can cause side reactions.[11] |
Protection of Carboxylic Acids: The Tert-Butyl Ester
Tert-butyl esters are widely utilized to protect carboxylic acids due to their resistance to nucleophilic attack and their facile cleavage under acidic conditions.[12]
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Advantages | Potential Limitations |
| tert-Butyl Ester | tBu | Strong acid (e.g., TFA)[1] | Stable to basic conditions and hydrogenolysis.[13] | Acid-lability may not be compatible with other acid-sensitive groups. |
| Benzyl Ester | Bn | Catalytic hydrogenolysis (H₂, Pd/C)[1] | Stable to acidic and basic conditions.[1] | Incompatible with reducible functional groups. |
| Methyl Ester | Me | Acid or base hydrolysis[3] | Simple to introduce. | Cleavage conditions are not as mild or orthogonal as other options. |
| Silyl Ester | e.g., TBDMS | Acid, base, or fluoride ion[3] | Mild cleavage conditions. | Can be labile under various conditions. |
Protection of Alcohols: The Tert-Butyl Ether
Tert-butyl ethers offer a robust means of protecting hydroxyl groups, demonstrating exceptional stability in basic media.[14]
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Advantages | Potential Limitations |
| tert-Butyl Ether | tBu | Strong acid (e.g., TFA, HBr/AcOH)[15] | Extremely stable to basic and nucleophilic reagents. | Harsh acidic cleavage required. |
| Benzyl Ether | Bn | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to a wide range of non-reductive reagents. | Incompatible with reducible functional groups. |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMS, TIPS | Fluoride ion (e.g., TBAF), acid[16] | Mild cleavage conditions; varying steric bulk allows for selective protection.[16] | Can be labile to acidic or basic conditions depending on the specific silyl group. |
The Power of Orthogonality: A Visual Guide
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting others.[3] This is crucial for the synthesis of complex molecules requiring sequential modifications of different functional groups.[12][17] The tert-butyl group, with its acid lability, is a key player in many orthogonal protection schemes.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. benchchem.com [benchchem.com]
- 14. Silyl Groups - Gelest [technical.gelest.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 18. benchchem.com [benchchem.com]
Optimizing PROTAC Potency: A Comparative Guide to Linker Length Variation Using 6-(tert-butoxy)-6-oxohexanoic Acid Derivatives
Introduction: Beyond Inhibition to Induced Degradation
The landscape of modern therapeutics is rapidly evolving from occupancy-driven inhibition to event-driven pharmacology. Leading this paradigm shift are Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of heterobifunctional molecules.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][3][4]
A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][5][6] Upon entering the cell, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[1][7] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[4][5][8] The PROTAC is then released to repeat the cycle, enabling it to act catalytically at substoichiometric concentrations.[1]
Caption: The catalytic mechanism of PROTAC-induced protein degradation.
The Linker: A Critical Determinant of PROTAC Efficacy
Initially perceived as a simple spacer, the linker is now recognized as a critical modulator of a PROTAC's biological activity.[9] Its length, chemical composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which is the cornerstone of productive degradation.[1][6][][11][12]
-
Linker Length: The length of the linker is a parameter that must be empirically optimized for each specific POI and E3 ligase pair.[11] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[11][] Conversely, an excessively long linker may not effectively bring the POI and E3 ligase into the correct proximity for efficient ubiquitin transfer, leading to reduced potency.[11][] This often results in a "hook effect," where degradation efficiency decreases at higher PROTAC concentrations due to the formation of unproductive binary complexes.[14]
-
Physicochemical Properties: The linker significantly impacts the drug-like properties of the PROTAC molecule.[6][15] Because PROTACs are typically large molecules that violate traditional "Rule of Five" guidelines, the linker's composition is key to modulating solubility and cell permeability.[1][15] Hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, can enhance aqueous solubility, while more hydrophobic alkyl chains can improve cell membrane penetration.[2][9]
A Systematic Approach: Using 6-(tert-butoxy)-6-oxohexanoic Acid for Linker Variation
To systematically investigate the impact of linker length, researchers often synthesize a library of PROTACs with homologous linkers of varying lengths. A versatile and commercially available building block for this purpose is This compound .[16][17]
This molecule offers two key synthetic advantages:
-
A Free Carboxylic Acid: This provides a reactive handle for standard amide bond coupling to an amine-functionalized warhead or E3 ligase ligand.
-
A tert-Butyl Ester: The tert-butyl group serves as a robust protecting group for the other end of the carbon chain. It is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a new carboxylic acid, which can then be further extended or coupled to the other half of the PROTAC molecule.
By using this building block as a starting point and iteratively coupling it with other bifunctional spacers (like PEG or alkyl diamines), a series of linkers with precise, incremental increases in length can be readily synthesized.
Caption: General synthetic workflow for building PROTACs with varying linker lengths.
Experimental Guide: A Comparative Analysis of PROTAC Activity
This section provides a framework of self-validating protocols to synthesize and evaluate a library of PROTACs with varying linker lengths derived from this compound.
Objective
To determine the optimal linker length for a hypothetical POI degrader by comparing the degradation efficiency and functional impact of a series of PROTACs with systematically varied linker lengths.
Protocol 1: Synthesis of a PROTAC Library
This protocol outlines a generalized approach for synthesizing a PROTAC library. For this example, we will construct three PROTACs (PROTAC-C6, PROTAC-C12, PROTAC-C18) where the linker length is incrementally increased.
Materials:
-
Warhead with an available amine handle (Warhead-NH2)
-
E3 Ligase Ligand with an available amine handle (E3-NH2)
-
This compound
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reverse-phase HPLC for purification
Procedure:
-
Step A: Coupling to Warhead:
-
Dissolve this compound (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF.
-
Stir for 15 minutes at room temperature.
-
Add Warhead-NH2 (1.0 eq) to the solution.
-
Stir at room temperature overnight.
-
Purify the resulting Warhead-Linker-tBu intermediate by reverse-phase HPLC. This product forms the core of PROTAC-C6 .
-
-
Step B: Deprotection:
-
Dissolve the purified intermediate from Step A in a 25% TFA/DCM solution.
-
Stir for 2 hours at room temperature.
-
Concentrate the reaction mixture in vacuo to yield the deprotected Warhead-Linker-COOH.
-
-
Step C: Final Coupling to E3 Ligase Ligand:
-
Dissolve the deprotected acid from Step B (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF.
-
Stir for 15 minutes at room temperature.
-
Add E3-NH2 (1.2 eq) to the solution.
-
Stir at room temperature overnight.
-
Purify the final PROTAC-C6 by reverse-phase HPLC and confirm its identity by LC-MS and NMR.
-
-
Step D: Synthesis of Longer Linker PROTACs (PROTAC-C12, C18):
-
To synthesize longer linkers, repeat Steps A and B using the deprotected acid from a previous cycle as the starting material instead of the Warhead-NH2. This will sequentially add additional 6-carbon units.
-
Once the desired linker length is achieved (e.g., after two cycles for C12, three for C18), perform the final coupling to the E3 Ligase Ligand as described in Step C.
-
Protocol 2: Western Blot for Target Protein Degradation
This is the most direct and crucial assay for quantifying PROTAC activity.[18][19]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells expressing the POI at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of each PROTAC (e.g., 1000 nM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM) and a vehicle control (e.g., 0.1% DMSO).
-
As a negative control, include a well treated with the optimal concentration of the most active PROTAC plus a proteasome inhibitor (e.g., 10 µM MG132) to confirm the degradation is proteasome-dependent.[5]
-
Treat the cells and incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts and separate lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each PROTAC.[3][9]
-
Protocol 3: Cell Viability Assay
This assay assesses the functional consequence of POI degradation, which is particularly relevant if the POI is essential for cell survival or proliferation.[18]
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in 96-well plates at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of each PROTAC, the warhead alone (as a control for inhibitory effects), and a vehicle control.
-
Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent) to each well according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated cells.
-
Plot cell viability against drug concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[18]
-
Caption: Workflow for the comparative assessment of a PROTAC library.
Data Interpretation: The "Goldilocks" Principle in Action
The experimental data should be compiled into a clear, comparative table. The results are expected to demonstrate a distinct structure-activity relationship based on linker length.
Table 1: Hypothetical Comparative Data for a PROTAC Library
| PROTAC ID | Linker Composition | Linker Length (Atoms) | DC50 (nM) | Dmax (%) | GI50 (nM) |
| PROTAC-C6 | Single C6 Unit | ~9 | 250 | 65 | 310 |
| PROTAC-C12 | Two C6 Units | ~16 | 25 | >95 | 35 |
| PROTAC-C18 | Three C6 Units | ~23 | 480 | 50 | 550 |
| Warhead Only | N/A | N/A | >10,000 | <10 | 800 |
Analysis of Results:
-
PROTAC-C6 (Too Short): This PROTAC shows modest degradation activity (higher DC50, lower Dmax). The short linker likely introduces steric clashes within the ternary complex, preventing the optimal orientation of the E3 ligase and the POI for efficient ubiquitination.[11][]
-
PROTAC-C12 (Optimal): This molecule demonstrates potent and robust degradation, with a low nanomolar DC50 and near-complete degradation of the target protein. Its GI50 value is correspondingly low, indicating a strong functional effect. This linker length represents the "sweet spot," facilitating a stable and productive ternary complex conformation.[5][20][21]
-
PROTAC-C18 (Too Long): The degradation efficiency significantly drops with the extended linker. While the linker is long enough to bridge both proteins, it may be too flexible or fail to induce the necessary productive protein-protein interactions within the ternary complex, leading to instability and inefficient ubiquitin transfer.[11]
-
Warhead Only: As expected, the warhead alone does not induce degradation and shows a much weaker effect on cell viability, highlighting the superior potency achieved through the degradation mechanism versus simple inhibition.
Conclusion
The linker is a pivotal component in PROTAC design, directly governing the molecule's ability to induce potent and selective protein degradation. This guide demonstrates that a systematic approach to linker length optimization is not merely beneficial but essential for developing an effective PROTAC. By using versatile chemical building blocks like This compound , researchers can efficiently synthesize libraries of PROTACs with varied linker lengths. Through a rigorous and self-validating experimental workflow encompassing direct degradation assays (Western Blot) and functional readouts (Cell Viability), an optimal linker can be identified. The common observation of a "Goldilocks" effect, where a linker of intermediate length provides the highest potency, underscores the critical role of the linker in orchestrating a productive ternary complex. This rational, data-driven approach to linker design is fundamental to unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. chempep.com [chempep.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 17. echemi.com [echemi.com]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Confirming Successful Conjugation of 6-(tert-butoxy)-6-oxohexanoic Acid
For researchers, scientists, and drug development professionals, the successful covalent attachment of linker molecules to biologics is a critical step that demands rigorous analytical confirmation. This guide provides an in-depth comparison of analytical methodologies for confirming the conjugation of 6-(tert-butoxy)-6-oxohexanoic acid, a common aliphatic linker, to proteins and other biomolecules. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights into experimental design and data interpretation, and provide detailed, actionable protocols.
This compound is typically activated as an N-hydroxysuccinimide (NHS) ester to react with primary amines, such as the ε-amine of lysine residues on a protein's surface, forming a stable amide bond. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected in a subsequent step if needed for further modifications. The absence of a strong chromophore in this linker presents unique challenges for traditional spectrophotometric quantification, necessitating a multi-faceted analytical approach.
Logical Workflow for Conjugation and Analysis
The overall process, from conjugation to confirmation, follows a logical sequence. The choice of analytical method is dictated by the specific information required at each stage, from a simple confirmation of reaction success to a detailed characterization of the conjugate population.
Caption: Logical workflow for conjugation and subsequent analysis.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method hinges on a balance between the level of detail required, sample throughput, and available instrumentation. While a single technique is rarely sufficient, a combination provides a comprehensive and trustworthy characterization of the conjugate.
| Technique | Information Provided | Principle | Pros | Cons |
| TNBSA Assay | Average Degree of Conjugation (DoC) - Indirect | Colorimetric quantification of remaining primary amines. | High-throughput, inexpensive, simple setup. | Indirect measurement, susceptible to interference. |
| Mass Spectrometry (MS) | Precise mass of conjugate, DoC distribution, conjugation sites. | Measures the mass-to-charge ratio of ionized molecules. | Highly accurate and detailed, definitive confirmation. | Requires specialized equipment, can be complex to interpret. |
| HPLC (RP-HPLC, HIC) | Purity, heterogeneity, separation of species with different DoC. | Separates molecules based on physicochemical properties (e.g., hydrophobicity). | High resolution, quantitative, well-established. | Method development can be time-consuming. |
| NMR Spectroscopy | Structural confirmation of the attached linker. | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information. | Low sensitivity, requires high sample concentration, complex for large proteins. |
| FTIR Spectroscopy | Confirmation of amide bond formation. | Measures the absorption of infrared radiation by molecular vibrations. | Rapid, non-destructive, provides functional group information. | Low sensitivity for subtle changes in large molecules, not quantitative for DoC. |
Indirect Quantification via Amine Derivatization: The TNBSA Assay
Given that this compound lacks a chromophore, direct UV-Vis spectrophotometry to determine the degree of conjugation (DoC) is not feasible. An effective alternative is to quantify the number of unreacted primary amines on the protein surface after the conjugation reaction. The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a well-established colorimetric method for this purpose.[1][2]
Principle of Causality: The TNBSA molecule reacts with primary amines under alkaline conditions to produce a highly colored trinitrophenyl (TNP) derivative, which has a strong absorbance at 335 nm.[3] By comparing the absorbance of the conjugated protein to that of the unconjugated parent protein, the percentage of modified (blocked) amines can be calculated, providing an average DoC.
Experimental Protocol: TNBSA Assay
-
Prepare Standards: Create a standard curve using a known concentration of an amine-containing molecule (e.g., glycine) in the reaction buffer (0.1 M sodium bicarbonate, pH 8.5).[2]
-
Sample Preparation: Dilute both the unconjugated and conjugated protein samples to a known concentration (e.g., 0.1-1 mg/mL) in the reaction buffer.
-
Reaction: In a microplate, mix 0.5 mL of each standard and sample with 0.25 mL of a freshly prepared 0.01% (w/v) TNBSA solution.[3]
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Stop Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each well to stop the reaction.[3]
-
Measurement: Read the absorbance at 335 nm.
-
Calculation:
-
Determine the concentration of free amines in your samples from the standard curve.
-
Calculate the percentage of modified amines: % Modification = [1 - (Free amines in conjugate / Free amines in unconjugated protein)] * 100
-
Estimate the average DoC by multiplying the % modification by the total number of available lysines in the protein.
-
Trustworthiness: This protocol is self-validating through the use of an internal standard curve and comparison to the unmodified protein control. Consistent results across multiple dilutions will enhance confidence in the calculated DoC.
Definitive Mass Confirmation: Mass Spectrometry
Mass spectrometry (MS) is the gold standard for confirming conjugation, as it directly measures the mass of the resulting molecule.[4] The mass increase corresponds to the number of linker molecules attached.
Principle of Causality: By ionizing the protein conjugate and measuring its mass-to-charge ratio (m/z), one can determine its molecular weight with high accuracy. Each successful conjugation of 6-(tert-butoxy)-6-oxohexanoyl moiety (after reaction of the NHS ester) results in a mass increase of 184.25 Da (C10H18O3).
Key MS Techniques & Data Interpretation
-
MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS is excellent for obtaining the molecular weight of the intact conjugate.[5][6] The resulting spectrum will show a distribution of peaks, each corresponding to the protein with a different number of attached linkers (DoC = 0, 1, 2, 3...). The relative intensities of these peaks can be used to estimate the average DoC and the heterogeneity of the conjugate population.
-
LC-MS (Liquid Chromatography-MS): This technique couples the separation power of HPLC with the detection capabilities of MS.[7] For intact protein analysis, a reversed-phase column (e.g., C4) can be used to separate different conjugate species before they enter the mass spectrometer, providing a cleaner spectrum.
-
Peptide Mapping (LC-MS/MS): To identify the specific sites of conjugation (e.g., which lysine residues reacted), the conjugate can be digested with a protease like trypsin. The resulting peptide mixture is then analyzed by LC-MS/MS.[7] Peptides that have been modified with the linker will show a characteristic mass shift. Tandem MS (MS/MS) fragmentation of these modified peptides can pinpoint the exact modified amino acid.
Experimental Protocol: Intact Protein Analysis by MALDI-TOF MS
-
Sample Preparation: Desalt the purified conjugate and unconjugated protein samples using a suitable method (e.g., ZipTip® C18).
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Spotting: Mix the protein sample (approx. 1 pmol) with the matrix solution on the MALDI target plate and allow it to air dry (co-crystallize).
-
Acquisition: Acquire the mass spectrum in positive ion linear mode, calibrating the instrument with known protein standards.
-
Analysis: Identify the peak series corresponding to the unconjugated protein and the conjugated species. Calculate the mass difference to confirm the mass of the linker and determine the DoC for each peak.
Caption: Workflow for MALDI-TOF MS analysis of protein conjugates.
Separation and Heterogeneity Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and heterogeneity of the conjugate mixture.[8]
Principle of Causality: The addition of the aliphatic linker to the protein alters its surface properties, primarily its hydrophobicity. This change can be exploited for chromatographic separation.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The addition of the alkyl chain of the linker increases the protein's hydrophobicity, leading to a longer retention time on a hydrophobic stationary phase (e.g., C4 or C8). This allows for the separation of unconjugated protein from the conjugated species.[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a less denaturing technique that also separates based on hydrophobicity. It is particularly well-suited for analyzing antibody-drug conjugates and can often resolve species with different DoCs, providing a detailed profile of the conjugate population.[8]
Structural Verification: NMR and FTIR Spectroscopy
While MS provides definitive mass information, spectroscopic techniques can offer complementary structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller proteins or peptides, NMR can be used to confirm the presence of the linker. The nine equivalent protons of the tert-butyl group provide a sharp, intense singlet in the 1H NMR spectrum, typically around 1.3-1.5 ppm, which can serve as a distinctive signature of the successfully conjugated and protected linker.[9][10] The disappearance of this signal after acid-mediated deprotection would further validate the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the formation of the new amide bond. The reaction consumes a primary amine and creates a secondary amide. This change can be observed in the infrared spectrum, particularly in the Amide I (around 1650 cm⁻¹) and Amide II (around 1550 cm⁻¹) regions.[11][12] A decrease in the N-H bending vibration of the primary amine and the appearance of characteristic secondary amide bands can indicate successful conjugation. This method is primarily qualitative.
Conclusion
Confirming the successful conjugation of a non-chromophoric linker like this compound requires a thoughtful, multi-pronged analytical strategy. No single method provides a complete picture. For routine, high-throughput assessment of conjugation efficiency, an indirect colorimetric method like the TNBSA assay is highly effective. For definitive confirmation, detailed characterization of the degree of conjugation, and ensuring batch-to-batch consistency, Mass Spectrometry is indispensable. HPLC methods are crucial for assessing the purity and heterogeneity of the final product, a critical quality attribute in drug development. Finally, NMR and FTIR offer valuable, albeit more specialized, structural confirmation of the modification. By judiciously combining these techniques, researchers can build a robust, self-validating analytical workflow that ensures the quality and integrity of their bioconjugates.
References
- 1. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of protein glycation products by MALDI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of protein ligands in complex biological samples using intensity-fading MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. FTIR spectroscopic imaging of protein aggregation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-(tert-Butoxy)-6-oxohexanoic Acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(tert-Butoxy)-6-oxohexanoic acid (CAS No. 52221-07-5), ensuring the safety of personnel and the protection of our environment. This document moves beyond a simple checklist, offering insights into the "why" behind each procedural step, grounded in scientific principles and regulatory compliance.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound, also known as adipic acid mono-tert-butyl ester, presents several potential risks.[1][2][3][4]
According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:
The signal word for this chemical is "Warning".[1] These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling protocols.
Table 1: Essential Safety Information for this compound
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) | First Aid Measures |
| Acute toxicity, oral (Category 4) | GHS07 (Exclamation Mark) | Chemical-resistant gloves (e.g., nitrile), Lab coat | If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[6] |
| Skin irritation (Category 2) | GHS07 (Exclamation Mark) | Chemical-resistant gloves, Lab coat | If on Skin: Wash with plenty of water and soap. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6][7] |
| Serious eye irritation (Category 2A) / Causes serious eye damage (Eye Dam. 1) | GHS07 (Exclamation Mark) / GHS05 (Corrosion) | Safety goggles and a face shield | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | GHS07 (Exclamation Mark) | Use only in a well-ventilated area or under a chemical fume hood. | If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is not merely a suggestion but a requirement governed by local, state, and federal regulations. The following procedure outlines a safe and compliant method for its disposal.
Waste Segregation and Container Selection
Proper segregation of chemical waste is the first critical step to prevent dangerous reactions.
-
Do not mix this compound with incompatible materials. Incompatible materials include strong oxidizing agents, reducing agents, and bases.[8]
-
Select a compatible waste container . A high-density polyethylene (HDPE) container is a suitable choice. Avoid metal containers for corrosive waste.[9] The original container, if in good condition, is often the best option.[10]
-
The container must be in good condition , free from leaks, and have a tightly sealing cap.[9][10]
Labeling and Accumulation
Clear and accurate labeling is essential for safe waste management.
-
As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE" .[9]
-
Clearly identify the contents: "this compound" and list any other components of the waste stream with their approximate percentages.[9]
-
Keep the waste container tightly closed at all times, except when adding waste.[9][10] This prevents the release of vapors and potential spills.
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area (SAA) that is away from ignition sources.[11][12]
Disposal Pathway
Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][13][14] The appropriate disposal method is through a licensed chemical waste disposal company.[5][7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[9] They will provide specific instructions and the necessary paperwork.
-
For spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[6][11] The contaminated absorbent material must then be collected and disposed of as hazardous waste.
The "Why": Scientific Rationale Behind the Procedures
Understanding the chemical properties of this compound illuminates the necessity of these disposal protocols.
-
Hydrolysis Potential: As an ester, this compound can undergo hydrolysis, particularly in the presence of strong acids or bases, to form adipic acid and tert-butanol. While not violently reactive, this can alter the waste stream's composition and pH.
-
Corrosivity: The carboxylic acid functional group makes the compound acidic. This is why metal containers are to be avoided, as the acid can corrode the metal, leading to leaks.[9]
-
Toxicity and Irritancy: The designated H-statements (H302, H315, H319, H335) indicate that the compound can cause harm upon ingestion, skin/eye contact, and inhalation.[1][2][5] Strict adherence to PPE and containment measures is a direct consequence of these toxicological properties.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: Fostering a Culture of Safety
The responsible disposal of chemical waste like this compound is a non-negotiable aspect of scientific research. By adhering to these detailed procedures, which are rooted in an understanding of the chemical's properties and potential hazards, laboratories can ensure a safe working environment and maintain environmental stewardship. This commitment to safety and compliance is integral to the integrity of our scientific endeavors.
References
- 1. This compound | 52221-07-5 [sigmaaldrich.com]
- 2. This compound | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. adipic acid mono-tert-butyl ester 95% | CAS: 52221-07-5 | AChemBlock [achemblock.com]
- 5. aaronchem.com [aaronchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. vumc.org [vumc.org]
- 11. tert-Butyl 6-oxohexanoate | Benchchem [benchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. benchchem.com [benchchem.com]
- 14. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(tert-Butoxy)-6-oxohexanoic Acid
Navigating the complexities of chemical handling requires a deep understanding of the potential hazards and the appropriate measures to mitigate them. This guide provides essential, in-depth safety and logistical information for the proper handling of 6-(tert-Butoxy)-6-oxohexanoic acid. As your partner in laboratory safety, we aim to build trust by delivering value that extends beyond the product itself, ensuring your research is both groundbreaking and safe.
Hazard Identification: Understanding the Risks
Before any laboratory procedure, a thorough risk assessment is paramount. This compound, while a valuable reagent, presents several hazards that necessitate a stringent personal protective equipment (PPE) protocol. The primary risks are associated with direct contact and inhalation.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2][3][4]:
| Hazard Class | GHS Hazard Statement | Potential Effects |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Redness, inflammation, or rash upon contact. |
| Serious Eye Damage (Category 1) / Eye Irritation (Category 2A) | H318/H319: Causes serious eye damage/irritation | Risk of severe, potentially irreversible eye damage or irritation from splashes. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Irritation of the nose, throat, and lungs if vapors or mists are inhaled. |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Adverse health effects if ingested. |
| Flammable Liquids (Category 4) | H227: Combustible liquid | The substance may ignite when exposed to a heat source. |
Understanding these classifications is the first step in building a self-validating safety protocol. The causality is clear: the inherent properties of the chemical dictate the specific PPE required to create a barrier between the researcher and potential harm.
The Core Directive: A Multi-Layered Defense
A robust PPE strategy is not merely a checklist but a comprehensive system designed to protect against all potential routes of exposure. For this compound, this involves safeguarding the skin, eyes, and respiratory system.
Dermal Protection: Your First Line of Defense
Causality: The H315 classification, "Causes skin irritation," signifies that direct contact can compromise the skin's integrity, leading to irritation[1][2]. Therefore, a physical barrier is non-negotiable.
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully fastened to protect the torso and arms from incidental splashes.
-
Gloves: Glove selection is critical. Given that this compound is a liquid, chemical-resistant gloves are mandatory.
-
Material: Nitrile gloves are a common and effective choice, offering good resistance to a range of chemicals. For prolonged or large-volume work, consider heavier-duty gloves or double-gloving.
-
Inspection: Always inspect gloves for tears or punctures before use[2].
-
Technique: Use proper glove removal techniques to avoid contaminating your skin. This protocol is a self-validating system to prevent exposure during de-gloving.
-
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel the glove off, turning it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide your ungloved fingers under the wrist of the remaining glove.
-
Peel the second glove off, turning it inside out over the first glove.
-
Dispose of the gloves in the appropriate hazardous waste container[2].
Ocular Protection: Shielding Against Irreversible Damage
Causality: The H318/H319 classification, "Causes serious eye damage/irritation," is a critical warning[1][2]. The eyes are exceptionally vulnerable, and exposure can have severe consequences.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes from any direction.
-
Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing or spattering, a face shield must be worn in addition to chemical splash goggles[5]. This provides a secondary layer of protection for the entire face.
Respiratory Protection: Ensuring Clean Air
Causality: The H335 classification, "May cause respiratory irritation," indicates that inhaling vapors or aerosols can harm the respiratory tract[1][2].
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All work with this compound should be conducted in a properly functioning chemical fume hood to capture vapors at the source[6].
-
Respiratory Masks: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.
-
For nuisance exposures, a NIOSH-approved respirator with cartridges for organic vapors may be necessary[2].
-
A full respiratory protection program, including fit testing and training, is essential if respirators are required.
-
Operational Workflow and Disposal Plan
A logical workflow for donning and doffing PPE minimizes the risk of cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Disposal Plan
Contaminated PPE is considered hazardous waste and must be disposed of accordingly.
-
Gloves: Dispose of immediately after use in a designated, sealed hazardous waste container.
-
Lab Coats: If significant contamination occurs, the lab coat must be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.
-
Empty Containers: Rinse containers three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Puncture the container to prevent reuse[6].
Emergency Preparedness: A Self-Validating System
Your protocol is only as strong as your emergency plan. Ensure an approved safety shower and eyewash station are immediately accessible and unobstructed[7].
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[2].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][6].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
By adhering to these rigorous, evidence-based protocols, you create a self-validating system of safety that protects you, your colleagues, and your research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
